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(8-Bromooctyl)cyclopropane

Cat. No.: B15314107
M. Wt: 233.19 g/mol
InChI Key: GFVBLGLZLGXIQX-UHFFFAOYSA-N
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Description

Chemical Identifier Summary (8-Bromooctyl)cyclopropane is an organic compound with the molecular formula C11H21Br and a molecular weight of 233.09 g/mol (for M+H)+ . Its structure consists of a cyclopropane ring linked to an eight-carbon alkyl chain terminated with a bromine atom . Research Applications and Value This compound serves as a valuable bifunctional intermediate in organic synthesis. The terminal bromine atom acts as a good leaving group, making it suitable for nucleophilic substitution reactions, such as Williamson ether synthesis or the formation of carbon-carbon bonds. Simultaneously, the cyclopropane ring is a structure of high interest due to its significant ring strain and unique electronic properties, which can influence the biological activity and physical characteristics of the resulting molecules . Compounds featuring cyclopropane rings are prevalent in natural products and pharmaceuticals, and the synthesis of such structures is a key area of research . The eight-carbon spacer provides flexibility and can be used to tether the cyclopropane moiety to other molecular scaffolds. Researchers may employ this compound in the synthesis of complex lipids, polymers, or other specialty chemicals. Furthermore, cyclopropanation reactions, such as the Simmons-Smith cyclopropanation, are stereospecific, allowing for the controlled creation of stereoisomers when starting from defined alkene precursors . Handling and Usage Note this compound is intended for research and development purposes only by qualified personnel. It is not approved for use in humans, animals, or as a component in consumer products. Specific safety and handling data for this compound are not available in the search results; therefore, researchers should consult the relevant Safety Data Sheet (SDS) and exercise standard laboratory precautions when handling all chemicals of unknown toxicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21Br B15314107 (8-Bromooctyl)cyclopropane

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

8-bromooctylcyclopropane

InChI

InChI=1S/C11H21Br/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11H,1-10H2

InChI Key

GFVBLGLZLGXIQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCCCCCCCBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthetic methodologies for the preparation of (8-Bromooctyl)cyclopropane, a valuable building block in pharmaceutical and materials science research. The core focus of this document is the adaptation of the Simmons-Smith reaction, a well-established method for cyclopropanation, to long-chain functionalized alkenes. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol for a proposed synthesis, a summary of relevant quantitative data, and visualizations of the synthetic pathway.

Introduction

This compound is a bifunctional molecule featuring a terminal cyclopropane ring and a primary alkyl bromide. This unique combination of a strained carbocyclic ring and a versatile functional group makes it an attractive intermediate for the synthesis of complex molecular architectures. The cyclopropyl moiety can introduce conformational rigidity and unique electronic properties into a molecule, while the bromo- functionality allows for a wide range of subsequent chemical transformations, such as nucleophilic substitutions, Grignard reagent formation, and cross-coupling reactions. This guide will focus on a practical and efficient method for its synthesis.

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

The most direct and reliable method for the synthesis of this compound is the cyclopropanation of a suitable precursor, 10-bromo-1-decene. The Simmons-Smith reaction is a premier choice for this transformation due to its high stereospecificity and functional group tolerance.[1][2]

Reaction Principle

The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[3] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the double bond in a syn-addition, preserving the stereochemistry of the starting alkene.[4]

A significant improvement to the classical Simmons-Smith reaction is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][2] This modification often leads to higher yields, better reproducibility, and milder reaction conditions.[1] Given the presence of the bromo- functionality in the substrate, the Furukawa modification is the recommended approach.

Visualizing the Synthesis

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_reagents Simmons-Smith Reagents (Furukawa Modification) 10-Bromo-1-decene 10-Bromo-1-decene Reagents Reagents 10-Bromo-1-decene->Reagents This compound This compound Reagents->this compound Cyclopropanation Et2Zn Et2Zn CH2I2 CH2I2 Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Proposed Synthesis

The following is a detailed, proposed experimental protocol for the synthesis of this compound from 10-bromo-1-decene via a Furukawa-modified Simmons-Smith reaction. This protocol is adapted from established procedures for the cyclopropanation of long-chain terminal alkenes.

Materials:

  • 10-bromo-1-decene

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 10-bromo-1-decene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) to the stirred solution via syringe.

  • Addition of Diiodomethane: After the addition of diethylzinc is complete, add diiodomethane (2.0 eq) dropwise to the reaction mixture. Caution: The reaction may be exothermic.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties
Property10-Bromo-1-decene (Starting Material)This compound (Product)
Molecular Formula C₁₀H₁₉BrC₁₁H₂₁Br
Molecular Weight 219.16 g/mol 233.19 g/mol
Appearance Colorless to pale yellow liquidColorless liquid (expected)
Boiling Point ~110-112 °C at 10 mmHgExpected to be slightly higher than the starting material
Table 2: Expected Spectroscopic Data
Spectroscopic TechniqueExpected Data for this compound
¹H NMR (CDCl₃) δ (ppm): 3.40 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.2-1.5 (m, 12H, alkyl chain), 0.6-0.8 (m, 1H, cyclopropyl CH), 0.3-0.5 (m, 2H, cyclopropyl CH₂), -0.1-0.2 (m, 2H, cyclopropyl CH₂)
¹³C NMR (CDCl₃) δ (ppm): 33-34 (-CH₂Br), 32-33, 28-30 (alkyl chain carbons), 15-16 (cyclopropyl CH), 8-10 (cyclopropyl CH₂)
IR (neat) ν (cm⁻¹): ~3070 (C-H stretch, cyclopropyl), 2850-2950 (C-H stretch, alkyl), 1020 (cyclopropyl ring deformation), 640-650 (C-Br stretch)
Mass Spectrometry (EI) m/z: 232/234 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br and cleavage of the alkyl chain. The mass spectrum for the similar compound octylcyclopropane is available in the NIST WebBook.[5]

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions and intensities in IR and Mass spectra, would need to be determined experimentally.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup and Purification Start Start Dissolve_SM Dissolve 10-bromo-1-decene in anhydrous CH2Cl2 Start->Dissolve_SM Cool_Reaction Cool to 0 °C Dissolve_SM->Cool_Reaction Add_Et2Zn Add Diethylzinc Cool_Reaction->Add_Et2Zn Add_CH2I2 Add Diiodomethane Add_Et2Zn->Add_CH2I2 React Stir at 0 °C then RT Add_CH2I2->React Quench Quench with aq. NH4Cl React->Quench Wash_NaHCO3 Wash with aq. NaHCO3 Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry with MgSO4 Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product This compound Purify->Final_Product

References

An In-depth Technical Guide to the Physical Properties of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromooctyl)cyclopropane is a halogenated hydrocarbon featuring a cyclopropyl group attached to an eight-carbon alkyl chain with a terminal bromine atom. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the introduction of a cyclopropyl-octyl moiety in the development of new chemical entities. Understanding its physical properties is crucial for its synthesis, purification, handling, and application in research and development. This guide provides an estimation of its key physical characteristics and details the experimental methodologies for their empirical determination.

Molecular Structure and Estimated Physical Properties

The molecular structure of this compound consists of a three-membered cyclopropane ring, a flexible eight-carbon alkyl chain, and a terminal bromine atom. These components collectively influence its physical properties. The long alkyl chain will be the primary determinant of its van der Waals forces, while the polar carbon-bromine bond will introduce dipole-dipole interactions.

Data Presentation: Estimated Physical Properties

The properties of haloalkanes are influenced by the length of the carbon chain and the nature of the halogen.[1][2] Generally, the boiling point and density increase with the length of the alkyl chain and the atomic mass of the halogen.[1][2] Based on these trends, the following properties for this compound are estimated.

Physical PropertyEstimated ValueRationale for Estimation
Molecular Formula C₁₁H₂₁BrDerived from the chemical structure.
Molecular Weight 233.19 g/mol Calculated from the atomic weights of the constituent atoms.
Boiling Point 250-265 °CEstimated based on the boiling points of similar long-chain bromoalkanes, with a slight increase due to the cyclopropyl group. Boiling points of haloalkanes increase with molecular weight.[2][3][4]
Density ~1.1 - 1.2 g/mL at 20 °CBromoalkanes are generally denser than water. The density is estimated to be slightly higher than that of 1-bromooctane due to the compact nature of the cyclopropyl group. The density of haloalkanes increases with the mass of the halogen atom.[1]
Refractive Index ~1.46 - 1.47 at 20 °CEstimated based on the refractive indices of long-chain alkyl bromides and cyclopropane derivatives.
Solubility Insoluble in water; Soluble in organic solvents.Haloalkanes exhibit low solubility in water as they cannot form hydrogen bonds.[1][5] They are typically soluble in non-polar organic solvents.[5]

Proposed Synthesis of this compound

A plausible synthetic route for this compound could involve a two-step process starting from a commercially available precursor. One common method for forming a cyclopropane ring is the Simmons-Smith reaction.

Workflow for Proposed Synthesis

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Terminal Bromination 1_decene 1-Decene octylcyclopropane Octylcyclopropane 1_decene->octylcyclopropane Simmons-Smith Reaction reagents_1 Diiodomethane (CH₂I₂) Zinc-Copper Couple (Zn(Cu)) reagents_1->octylcyclopropane final_product This compound octylcyclopropane->final_product Free-Radical Bromination reagents_2 N-Bromosuccinimide (NBS) Light (hν) or Radical Initiator (AIBN) reagents_2->final_product

Caption: Proposed two-step synthesis of this compound.

This pathway involves the cyclopropanation of 1-decene using the Simmons-Smith reaction to form octylcyclopropane. Subsequently, a selective free-radical bromination at the terminal position of the octyl chain using N-bromosuccinimide (NBS) would yield the desired this compound. Purification would likely be achieved through distillation under reduced pressure.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of a novel liquid compound like this compound.

4.1 Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[6]

  • Apparatus: Thiele tube, mineral oil, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a heat source.

  • Procedure:

    • A few drops of the liquid sample are placed into the small test tube.

    • The capillary tube is placed inside the test tube with the open end downwards.

    • The test tube is attached to the thermometer.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.

    • The side arm of the Thiele tube is gently heated.

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

4.2 Density Measurement

The density of a liquid can be determined by measuring its mass and volume.[7][8]

  • Apparatus: A pycnometer (for high accuracy) or a graduated cylinder, and an analytical balance.

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured using an analytical balance.[9]

    • A known volume of the liquid sample (e.g., 5 mL) is added to the graduated cylinder. The volume is read at the bottom of the meniscus.[9]

    • The combined mass of the graduated cylinder and the liquid is measured.

    • The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

    • The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]

    • The measurement should be repeated multiple times to ensure accuracy, and the temperature should be recorded.[9]

4.3 Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent when it enters the substance.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a pipette.

  • Procedure:

    • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

    • The prism of the refractometer is cleaned and dried.

    • A few drops of the liquid sample are placed on the prism using a pipette.

    • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

    • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

    • The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

    • The refractive index is read from the scale.

Visualization of Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

G alkyl_chain 8-Carbon Alkyl Chain solubility Solubility in Organic Solvents alkyl_chain->solubility Lipophilicity boiling_point boiling_point alkyl_chain->boiling_point Van der Waals Forces bromine Terminal Bromine Atom density Density > 1.0 g/mL bromine->density High Atomic Mass polarity Moderate Polarity bromine->polarity bromine->boiling_point Dipole-Dipole Interactions High Molecular Weight polarity->solubility compound compound compound->alkyl_chain compound->bromine

Caption: Influence of structural components on physical properties.

References

Commercial Availability and Synthetic Pathways of (8-Bromooctyl)cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromooctyl)cyclopropane (CAS No. 2253968-15-7) is a chemical compound of interest for various applications in organic synthesis and drug discovery, serving as a versatile building block for introducing a cyclopropyl-terminated alkyl chain. This guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and a detailed plausible synthetic pathway for its laboratory-scale preparation. The synthesis involves a two-step sequence commencing with the cyclopropanation of a terminal alkene, followed by the conversion of a terminal hydroxyl group to a bromide. Detailed experimental protocols and workflow diagrams are provided to facilitate its synthesis and application in research and development.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The primary source identified is Enamine, distributed through platforms such as Sigma-Aldrich. While other smaller suppliers may list the compound, detailed specifications are not always readily available. Researchers are advised to contact suppliers directly for up-to-date information on availability, pricing, and purity.

Table 1: Commercial Supplier and Product Specifications
Supplier Product Code CAS Number Purity Molecular Weight IUPAC Name
Sigma-Aldrich (Enamine)ENAH942F29AC2253968-15-795%233.19 g/mol This compound

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a reliable and high-yielding two-step synthetic route can be proposed based on well-established organic transformations. The proposed pathway begins with the readily available starting material, 1-decene. The first step is a Simmons-Smith cyclopropanation to form octylcyclopropane. The second step involves a terminal hydroboration-oxidation to yield the primary alcohol, which is subsequently converted to the desired alkyl bromide.

Synthetic Pathway of this compound Proposed Synthetic Pathway for this compound cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydroboration-Oxidation cluster_2 Step 3: Bromination 1-Decene 1-Decene Octylcyclopropane Octylcyclopropane 1-Decene->Octylcyclopropane  Simmons-Smith Reaction    (CH2I2, Zn-Cu couple)   10-Cyclopropyldecan-1-ol 10-Cyclopropyldecan-1-ol Octylcyclopropane->10-Cyclopropyldecan-1-ol  1. BH3-THF    2. H2O2, NaOH   This compound This compound 10-Cyclopropyldecan-1-ol->this compound  PBr3 or Appel Reaction    (CBr4, PPh3)  

Caption: Proposed three-step synthesis of this compound from 1-decene.

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthetic pathway. These are based on established methodologies for similar substrates and should be adaptable for the synthesis of this compound.

Step 1: Synthesis of Octylcyclopropane via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes.[1][2][3]

Reagents and Materials:

  • 1-Decene

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn-Cu)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Separatory funnel

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

  • Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

  • Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and should be controlled by the rate of addition.

  • After the initial exothermic reaction subsides, add a solution of 1-decene in anhydrous diethyl ether dropwise to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude octylcyclopropane.

  • Purify the crude product by fractional distillation under reduced pressure.

Step 2: Synthesis of 10-Cyclopropyldecan-1-ol via Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[4][5] In the context of this synthesis, it is used to introduce a terminal hydroxyl group on the octylcyclopropane.

Reagents and Materials:

  • Octylcyclopropane

  • Borane-tetrahydrofuran complex solution (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M aqueous sodium hydroxide (NaOH) solution

  • 30% aqueous hydrogen peroxide (H₂O₂) solution

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve octylcyclopropane in anhydrous THF.

  • Cool the solution in an ice bath and add the borane-THF complex solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Cool the mixture in an ice bath and slowly add the 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 25°C.

  • Stir the mixture at room temperature for a few hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10-cyclopropyldecan-1-ol.

  • Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound via Bromination of 10-Cyclopropyldecan-1-ol

The conversion of the primary alcohol to the corresponding alkyl bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) or the Appel reaction being common and effective methods.[6][7][8][9][10][11]

Method A: Using Phosphorus Tribromide (PBr₃)

Reagents and Materials:

  • 10-Cyclopropyldecan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 10-cyclopropyldecan-1-ol in anhydrous diethyl ether.

  • Cool the solution in an ice bath and add PBr₃ dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Method B: The Appel Reaction

Reagents and Materials:

  • 10-Cyclopropyldecan-1-ol

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add carbon tetrabromide in one portion.

  • Add a solution of 10-cyclopropyldecan-1-ol in anhydrous dichloromethane dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture and wash the solid with cold pentane or hexane.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude this compound by flash column chromatography.

Experimental Workflow and Logical Relationships

The overall experimental workflow for the synthesis of this compound is a sequential process. Each step's product serves as the starting material for the subsequent step, with purification being crucial after each transformation to ensure the purity of the final product.

Experimental Workflow Overall Experimental Workflow Start Start Step1_Reaction Cyclopropanation of 1-Decene Start->Step1_Reaction Step1_Workup Workup and Purification of Octylcyclopropane Step1_Reaction->Step1_Workup Step2_Reaction Hydroboration-Oxidation of Octylcyclopropane Step1_Workup->Step2_Reaction Step2_Workup Workup and Purification of 10-Cyclopropyldecan-1-ol Step2_Reaction->Step2_Workup Step3_Reaction Bromination of 10-Cyclopropyldecan-1-ol Step2_Workup->Step3_Reaction Step3_Workup Workup and Purification of this compound Step3_Reaction->Step3_Workup Final_Product This compound Step3_Workup->Final_Product

Caption: Sequential workflow for the synthesis and purification of this compound.

Conclusion

This compound is a commercially available but specialized chemical building block. For researchers requiring larger quantities or specific analogs, the proposed two-step synthesis from 1-decene offers a viable and robust route. The provided experimental protocols, based on well-established and high-yielding reactions, should serve as a practical guide for its preparation in a laboratory setting. Careful execution of each step, particularly the purification of intermediates, is essential for obtaining the final product in high purity.

References

Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a motif of increasing importance in medicinal chemistry and organic synthesis, imparts unique conformational rigidity and metabolic stability to molecules.[1] This guide provides a detailed technical overview of the reactivity of the cyclopropyl moiety within the bifunctional molecule, (8-Bromooctyl)cyclopropane. Possessing both a strained three-membered ring and a terminal primary bromide, this compound presents a landscape of competing and cooperative reactivities. This document explores the stability of the cyclopropyl ring under various conditions, its susceptibility to ring-opening reactions, and the interplay between the two functional groups. The content herein is intended to serve as a comprehensive resource for researchers leveraging cyclopropane-containing building blocks in drug discovery and complex molecule synthesis.

Introduction to Cyclopropane Reactivity

The cyclopropane ring is characterized by significant ring strain, estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to their acyclic counterparts.[2] This inherent strain is the primary driver for the characteristic reactivity of cyclopropanes, most notably their propensity to undergo ring-opening reactions under various conditions.[2] The nature of the substituents on the cyclopropane ring plays a crucial role in dictating its reactivity. Electron-donating groups can stabilize adjacent positive charges, while electron-withdrawing groups can render the ring susceptible to nucleophilic attack.[3]

In the context of this compound, the long alkyl chain is an electron-donating group, which generally enhances the stability of the cyclopropyl ring towards certain reagents. However, the presence of the terminal bromo group introduces a site for nucleophilic substitution and the potential for intramolecular reactions.

Synthesis of this compound

A plausible synthetic route to this compound would involve the cyclopropanation of a corresponding terminal alkene. A common and effective method for this transformation is the Simmons-Smith reaction or its modifications.

Proposed Synthetic Protocol: Simmons-Smith Cyclopropanation

A likely synthetic pathway to this compound is via the cyclopropanation of 10-bromo-1-decene. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a well-established method for converting alkenes to cyclopropanes.[4]

Reaction:

G reactant 10-Bromo-1-decene product This compound reactant->product Simmons-Smith Reaction reagents CH2I2, Zn-Cu G start This compound intermediate1 Cyclopropylcarbinyl Radical start->intermediate1 + R• initiator Radical Initiator intermediate2 Ring-Opened Radical intermediate1->intermediate2 Ring Opening product 1,3-Addition Product intermediate2->product + Reagent G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_electrophile Electrophile Addition cluster_product Product start This compound grignard (8-Cyclopropyloctyl)magnesium bromide start->grignard Formation mg Mg, THF product Carboxylic Acid, Alcohol, etc. grignard->product Reaction electrophile e.g., CO2, Aldehyde, Ketone

References

A Technical Guide to the Stability and Storage of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8-Bromooctyl)cyclopropane is a molecule of interest for researchers in organic synthesis and drug discovery, combining a strained cyclopropane ring with a flexible eight-carbon chain terminating in a reactive bromine atom. The inherent reactivity of these two functional groups presents unique challenges for the stable storage and handling of this compound. This document provides a technical overview of the potential stability issues and recommended best practices for storage, based on the known chemistry of related compounds.

Theoretical Stability Profile

The stability of this compound is primarily influenced by two key structural features:

  • The Cyclopropane Ring: Cyclopropane is a highly strained three-membered ring. The C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbon atoms, resulting in significant angle strain.[1][2][3] This strain makes the ring susceptible to opening reactions, particularly in the presence of acids, electrophiles, or upon heating.[2][3]

  • The Bromoalkane Chain: The carbon-bromine (C-Br) bond is a polar covalent bond, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions. Additionally, like other bromoalkanes, it can undergo elimination reactions in the presence of a base to form an alkene. The C-Br bond is also known to be sensitive to light, which can initiate free-radical reactions.

Based on these features, the compound is likely to be sensitive to heat, light, strong acids, strong bases, and potent nucleophiles.

Recommended Storage and Handling

Given the likely sensitivities of this compound, the following storage and handling conditions are recommended to maximize its shelf-life.

Table 1: Recommended Storage and Handling Conditions for this compound
ParameterRecommendationRationale
Temperature Store at 2-8°C.To minimize the rate of potential degradation reactions, such as ring-opening or elimination.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).To prevent oxidation and reactions with atmospheric moisture.
Light Protect from light. Store in an amber vial or in the dark.To prevent light-induced free-radical decomposition of the C-Br bond.
Inertness Use clean, dry, and inert containers (e.g., glass).To avoid contamination that could catalyze degradation.
pH Avoid contact with strong acids and bases.Strong acids can catalyze the opening of the cyclopropane ring, while strong bases can promote elimination reactions.

General Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a formal stability study is recommended. The following outlines a general approach.

Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to develop stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or isopropanol).

  • Expose the solutions to a range of stress conditions, including:

    • Acidic Conditions: 0.1 M HCl at room temperature and 60°C.

    • Basic Conditions: 0.1 M NaOH at room temperature and 60°C.

    • Oxidative Conditions: 3% H₂O₂ at room temperature.

    • Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Analyze the samples using a high-performance liquid chromatography (HPLC) method with a UV or mass spectrometric (MS) detector to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Store multiple batches of this compound under the recommended storage conditions (2-8°C, protected from light, under an inert atmosphere).

  • At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a sample from storage.

  • Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating analytical method (developed during the forced degradation study).

  • Key parameters to assess include: appearance, assay (purity), and degradation product profile.

Visualization of Workflow

The following diagram illustrates a logical workflow for assessing the stability of a novel or uncharacterized chemical compound like this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Formal Stability Study A Compound Synthesis and Purification B Characterization (NMR, MS, etc.) A->B C Literature Review for Related Compounds B->C D Theoretical Stability Assessment C->D E Develop Stability-Indicating Analytical Method (e.g., HPLC) D->E Inform Method Development F Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) E->F G Identify Degradation Products F->G H Validate Analytical Method G->H I Define Storage Conditions (e.g., 2-8°C, Inert Atmosphere) H->I Proceed to Formal Study J Initiate Long-Term Stability Study I->J K Periodic Testing (Purity, Degradants) J->K K->J L Data Analysis and Shelf-Life Determination K->L

References

A Comprehensive Review of ω-Bromoalkyl Cyclopropanes: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates. When functionalized with an ω-bromoalkyl chain, these structures become versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the literature on ω-bromoalkyl cyclopropanes, focusing on their synthesis, characteristic reactions, and burgeoning applications in the development of novel therapeutics.

Synthesis of ω-Bromoalkyl Cyclopropanes

The preparation of ω-bromoalkyl cyclopropanes can be broadly categorized into methods involving the formation of the cyclopropane ring on a bromo-containing substrate and those that introduce the bromoalkyl moiety to a pre-existing cyclopropane.

One common strategy involves the cyclopropanation of alkenes bearing a bromoalkyl group. A notable example is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane ring stereospecifically. While versatile, this method can be sensitive to the nature of the substrate and reaction conditions.

Another approach is the intramolecular cyclization of precursors containing both a bromine atom and a suitably positioned activating group for ring formation. For instance, treatment of primary haloalkanes with a strong base can generate a carbanion that undergoes a 3-exo-trig cyclization, displacing the halide to form the cyclopropane ring.

The synthesis of the simplest member of this class, (bromomethyl)cyclopropane, has been well-documented. One effective method involves the reaction of cyclopropanemethanol with a complex formed from an N-halosuccinimide (such as N-bromosuccinimide) and a dialkyl sulfide. This approach offers good yields and high purity of the desired product. Another route involves the treatment of cyclopropanecarboxylic acid with reagents like triphenylphosphine and bromine in a suitable solvent.

For longer alkyl chains, such as in (2-bromoethyl)cyclopropane, synthetic strategies often start from cyclopropanemethanol, which can be converted to the corresponding tosylate and subsequently displaced by a bromide source. Alternatively, radical addition of HBr to vinylcyclopropane can yield the desired product, although regioselectivity can be a challenge.

A summary of representative synthetic methods for ω-bromoalkyl cyclopropanes is presented in Table 1.

Table 1: Selected Synthetic Methods for ω-Bromoalkyl Cyclopropanes

Starting MaterialReagents and ConditionsProductYield (%)Reference
CyclopropanemethanolN-Bromosuccinimide, Dimethyl sulfide, Dichloromethane, 0-10 °C(Bromomethyl)cyclopropane49[1]
CyclopropanemethanolTriphenylphosphite, Bromine, DMF, < -5 °C(Bromomethyl)cyclopropane73[2]
α-Bromoketones, Ethyl cyanoacetateCyanogen bromide, TriethylamineSubstituted (bromomethyl)cyclopropanesExcellent[3][4]
VinylcyclopropaneHBr, AIBN (radical initiator)(1-Bromoethyl)cyclopropane & (2-Bromoethyl)cyclopropaneVariableN/A

Reactivity and Chemical Transformations

The reactivity of ω-bromoalkyl cyclopropanes is characterized by the interplay between the strained three-membered ring and the reactive carbon-bromine bond. These molecules can undergo a variety of transformations, including nucleophilic substitution, Grignard reagent formation, and ring-opening reactions.

Nucleophilic Substitution

The primary bromide of the ω-bromoalkyl chain is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. These reactions provide a straightforward route to a diverse array of functionalized cyclopropane derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Grignard Reagent Formation

(Bromomethyl)cyclopropane readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclopropylmethylmagnesium bromide. This organometallic species is a versatile nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This reaction is a key step in the elaboration of the cyclopropane core into more complex structures.

Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. In the case of ω-bromoalkyl cyclopropanes, ring-opening can be initiated by the departure of the bromide ion, particularly when the resulting carbocation is stabilized. For instance, the solvolysis of cyclopropylmethyl bromide can lead to a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products due to the facile rearrangement of the intermediate carbocation. The distribution of these products is highly dependent on the reaction conditions and the nature of the solvent.

The general pathways for the reactivity of ω-bromoalkyl cyclopropanes are illustrated in the following diagram:

G Reactivity of ω-Bromoalkyl Cyclopropanes A ω-Bromoalkyl Cyclopropane B Nucleophilic Substitution A->B Nu⁻ C Grignard Formation A->C Mg, ether D Ring-Opening Reactions A->D Solvolysis / Lewis Acid E Functionalized Cyclopropane Derivatives B->E F Cyclopropylalkyl Grignard Reagent C->F G Ring-Opened Products (e.g., homoallyl halides) D->G

Caption: Key reaction pathways of ω-bromoalkyl cyclopropanes.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and physicochemical properties conferred by the cyclopropane moiety have led to its incorporation into numerous clinically approved drugs.[5][6] ω-Bromoalkyl cyclopropanes serve as valuable precursors for the synthesis of these and other biologically active molecules. For example, the cyclopropylmethyl group is a common structural motif in pharmaceuticals, and its introduction is often facilitated by the use of (bromomethyl)cyclopropane.

One notable application is in the synthesis of antiviral agents. The conformational constraint imposed by the cyclopropane ring can lead to enhanced binding affinity to viral enzymes. For instance, the synthesis of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV has utilized cyclopropyl-containing building blocks derived from ω-bromoalkyl cyclopropanes.

Furthermore, the metabolic stability of the cyclopropane ring makes it an attractive replacement for other, more labile, functional groups in drug candidates. The C-H bonds of a cyclopropane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those of linear alkyl chains.

While specific, publicly available quantitative data directly linking ω-bromoalkyl cyclopropanes to the biological activity of final drug compounds is often proprietary, the prevalence of the cyclopropylalkyl moiety in marketed drugs underscores the importance of these synthetic intermediates.

The following diagram illustrates a generalized workflow for the utilization of ω-bromoalkyl cyclopropanes in a drug discovery program:

G Drug Discovery Workflow with ω-Bromoalkyl Cyclopropanes A Synthesis of ω-Bromoalkyl Cyclopropane Library B Diversification via Nucleophilic Substitution / Grignard Reactions A->B C Synthesis of Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR studies) E->F F->B Iterative Synthesis G Preclinical Candidate F->G

Caption: A typical drug discovery cascade utilizing ω-bromoalkyl cyclopropanes.

Experimental Protocols

Synthesis of (Bromomethyl)cyclopropane from Cyclopropanemethanol

Procedure adapted from U.S. Patent 6,118,032[1]

To a suspension of N-bromosuccinimide (1.1 equivalents) in dichloromethane at 0-10 °C is added a solution of dimethyl sulfide (1.1 equivalents) in dichloromethane dropwise under a nitrogen atmosphere. The resulting yellow-orange suspension is stirred for 15-30 minutes at this temperature. Cyclopropanemethanol (1.0 equivalent) is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is allowed to warm to room temperature and stirred for 18-21 hours. Upon completion, the reaction is quenched with water and extracted with a nonpolar solvent such as pentane. The combined organic layers are washed with water, dried over magnesium sulfate, and filtered. The solvent is removed by distillation to afford (bromomethyl)cyclopropane.

Formation of Cyclopropylmethylmagnesium Bromide

General Procedure

A mixture of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere. A solution of (bromomethyl)cyclopropane (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is then heated at reflux for 1 hour. After cooling to room temperature, the Grignard reagent is ready for use in subsequent reactions.

Conclusion

ω-Bromoalkyl cyclopropanes are valuable and versatile synthetic intermediates with significant applications in medicinal chemistry and drug discovery. Their synthesis, while sometimes challenging, can be achieved through several established methods. The dual reactivity of the bromoalkyl chain and the cyclopropane ring allows for a wide range of chemical transformations, providing access to a diverse array of functionalized molecules. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic use of ω-bromoalkyl cyclopropanes in the design and synthesis of new therapeutics is expected to expand. Further research into the development of more efficient and selective methods for the synthesis and functionalization of these important building blocks will undoubtedly contribute to the advancement of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Use of (8-Bromooctyl)cyclopropane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (8-bromooctyl)cyclopropane in Grignard reactions, offering detailed protocols for the formation of the corresponding Grignard reagent and its subsequent application in the synthesis of various organic compounds. The unique structure of this reagent, featuring a terminal cyclopropane ring on a long alkyl chain, makes it a valuable building block in medicinal chemistry and materials science for the introduction of a cyclopropyl moiety.

Introduction

This compound is a bifunctional molecule containing a primary alkyl bromide and a terminal cyclopropane ring. The alkyl bromide functionality allows for the formation of a Grignard reagent, (cyclopropyloctyl)magnesium bromide, a potent nucleophile. The presence of the cyclopropane ring, a motif of increasing interest in drug discovery due to its unique conformational properties and metabolic stability, makes this Grignard reagent a key intermediate for the synthesis of novel chemical entities.

The primary challenge in the Grignard reaction of haloalkylcyclopropanes is to ensure the stability of the strained cyclopropane ring during the formation of the organomagnesium compound. Fortunately, the cyclopropane ring is generally stable under the conditions required for Grignard reagent formation, especially when it is not directly attached to the halogen-bearing carbon.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table summarizes typical yields for analogous Grignard reactions with long-chain alkyl bromides and reactions involving cyclopropyl Grignard reagents. These values can serve as a benchmark for optimizing reactions with this compound.

Reaction TypeElectrophileProduct TypeTypical Yield (%)
Carbonyl AdditionAldehydes (e.g., Benzaldehyde)Secondary Alcohols75-90
Carbonyl AdditionKetones (e.g., Acetophenone)Tertiary Alcohols70-85
CarboxylationCarbon Dioxide (Dry Ice)Carboxylic Acids60-80
Ring OpeningEthylene OxidePrimary Alcohols65-85
Cross-CouplingAryl Halides (with catalyst)Alkyl-Aryl Compounds50-75

Experimental Protocols

The following are generalized protocols for the preparation of (cyclopropyloctyl)magnesium bromide and its subsequent reactions. Researchers should optimize these conditions for their specific applications.

Protocol 1: Preparation of (Cyclopropyloctyl)magnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This process activates the magnesium surface. Allow the flask to cool to room temperature.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion and Use: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (cyclopropyloctyl)magnesium bromide is now ready for use in subsequent reactions.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol outlines the synthesis of a secondary alcohol by reacting the Grignard reagent with an aldehyde.

Materials:

  • Solution of (cyclopropyloctyl)magnesium bromide in ether/THF (from Protocol 1)

  • Benzaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Addition of Electrophile: Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in Grignard reactions.

Grignard_Formation cluster_start Starting Material cluster_reagents Reagents cluster_product Grignard Reagent Start This compound Grignard (Cyclopropyloctyl)magnesium bromide Start->Grignard Reaction Mg Magnesium (Mg) Mg->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Reaction_Workflow Start Prepare (Cyclopropyloctyl)magnesium bromide Add_Electrophile Add Electrophile (e.g., Aldehyde) at 0 °C Start->Add_Electrophile Reaction Stir at Room Temperature Add_Electrophile->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Workup Aqueous Work-up Quench->Workup Purification Purify by Column Chromatography Workup->Purification Product Final Product (e.g., Secondary Alcohol) Purification->Product

Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving (8-Bromooctyl)cyclopropane. This versatile substrate is a valuable building block in organic synthesis, allowing for the introduction of a cyclopropyl-terminated octyl chain into a wide range of molecules. The protocols detailed below are based on established principles of nucleophilic substitution on primary alkyl halides and can be adapted for the synthesis of diverse chemical entities for applications in medicinal chemistry, materials science, and chemical biology.

Introduction

This compound is a bifunctional molecule featuring a terminal cyclopropane ring and a primary alkyl bromide. The C-Br bond is susceptible to nucleophilic attack, making it an excellent electrophile for SN2 reactions. This allows for the straightforward installation of various functional groups at the terminus of the octyl chain, while preserving the chemically robust cyclopropyl moiety. The long alkyl chain also imparts lipophilicity, a property often sought in drug development to modulate pharmacokinetic properties.

Common nucleophilic substitution reactions with this compound include the introduction of azides, nitriles, amines, and thiols. These reactions typically proceed under mild conditions and can be adapted for a range of scales.

General Reaction Pathway

The fundamental reaction involves the displacement of the bromide ion by a nucleophile. This is a classic SN2 reaction, which generally proceeds with inversion of configuration, although in this case, the electrophilic carbon is not a stereocenter.

Caption: General SN2 reaction of this compound with a nucleophile (Nu⁻).

Application and Protocols

Synthesis of (8-Azidooctyl)cyclopropane

The introduction of an azide group is a crucial step for the subsequent installation of an amine via reduction or for use in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (NaN₃, 1.5 eq).[1]

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (8-Azidooctyl)cyclopropane.

Quantitative Data (Representative):

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundSodium AzideDMF701885-95>95
Synthesis of 9-Cyclopropylnonanenitrile

The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO.

  • Add potassium cyanide (KCN, 1.2 eq). Caution: KCN is highly toxic. Handle with appropriate safety precautions.

  • Heat the mixture to 90-100 °C.

  • Follow the reaction's progress by TLC or GC-MS.

  • After completion (typically 6-12 hours), cool the reaction to room temperature.

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the resulting 9-Cyclopropylnonanenitrile by vacuum distillation or column chromatography.

Quantitative Data (Representative):

ReactantNucleophileSolventTemperature (°C)Time (h)Yield (%)Purity (%)
This compoundPotassium CyanideDMSO95875-85>97
Synthesis of N-Substituted (8-Cyclopropyloctyl)amines

Alkylation of primary or secondary amines with this compound can lead to the corresponding secondary or tertiary amines. Note that overalkylation can be an issue, especially with primary amines.[2][3]

Experimental Workflow:

Amine_Alkylation_Workflow Reactants this compound + Amine (R₁R₂NH) Solvent_Base Add Solvent (e.g., Acetonitrile) + Base (e.g., K₂CO₃) Reactants->Solvent_Base Reaction Heat Reaction Mixture (e.g., 80°C, 24h) Solvent_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(8-Cyclopropyloctyl)-R₁R₂-amine Purification->Product

References

Application Notes and Protocols for the Functionalization of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal bromide of (8-Bromooctyl)cyclopropane. This versatile building block is of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the cyclopropyl group. The following protocols outline key transformations to introduce diverse functional groups, enabling the synthesis of novel derivatives for further research and development.

Introduction to the Functionalization of this compound

This compound is a valuable bifunctional molecule, featuring a primary alkyl bromide for nucleophilic substitution and cross-coupling reactions, and a cyclopropyl moiety that can influence a molecule's conformation, metabolic stability, and potency in drug candidates. The long alkyl chain also imparts lipophilicity. The functionalization of the terminal bromide allows for the introduction of a wide array of chemical handles, making it a key intermediate in the synthesis of complex molecules. This document details protocols for its conversion into ethers, primary amines, nitriles, thiols, and for its use in carbon-carbon bond-forming reactions.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound via a Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Sodium alkoxide (R-ONa)
SolventAnhydrous N,N-Dimethylformamide (DMF)
Temperature50-100 °C[1]
Reaction Time1-8 hours[1]
Typical Yield50-95%[1]

Experimental Protocol:

  • To a solution of the desired alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 70 °C) and monitor by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Alkoxide Preparation cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification alcohol Alcohol (R-OH) in DMF alkoxide Sodium Alkoxide (R-ONa) alcohol->alkoxide  0 °C to RT, 30 min na_h Sodium Hydride (NaH) na_h->alkoxide reaction_mix Reaction Mixture alkoxide->reaction_mix substrate This compound substrate->reaction_mix product Crude Ether Product reaction_mix->product  70 °C, 1-8 h quench Quench with Water product->quench extraction Extraction with Et₂O quench->extraction purification Column Chromatography extraction->purification pure_product Pure Ether purification->pure_product

Williamson Ether Synthesis Workflow

Protocol 2: Gabriel Synthesis of Primary Amine

This protocol outlines the synthesis of the primary amine derivative of this compound using the Gabriel synthesis, which avoids over-alkylation. The reaction proceeds by alkylation of potassium phthalimide followed by hydrazinolysis.[2][3][4]

Reaction Scheme:

  • (Cyclopropyl)-(CH2)8-Br + K-Phthalimide -> (Cyclopropyl)-(CH2)8-N-Phthalimide + KBr

  • (Cyclopropyl)-(CH2)8-N-Phthalimide + N2H4 -> (Cyclopropyl)-(CH2)8-NH2 + Phthalhydrazide

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Potassium Phthalimide
Reactant 3 (Deprotection)Hydrazine hydrate
Solvent (Alkylation)N,N-Dimethylformamide (DMF)
Solvent (Deprotection)Ethanol
Temperature (Alkylation)70-90 °C
Temperature (Deprotection)Reflux
Typical Yield82-94% for various alkyl halides[5]

Experimental Protocol:

  • Dissolve this compound (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

  • Heat the mixture to 80 °C and stir until TLC indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the N-alkylated phthalimide. Filter and dry the solid.

  • Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture, and add dilute hydrochloric acid to precipitate the phthalhydrazide.

  • Filter the mixture and concentrate the filtrate. Basify the residue with aqueous sodium hydroxide and extract the primary amine with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Experimental Workflow:

Gabriel_Synthesis cluster_alkylation N-Alkylation cluster_deprotection Hydrazinolysis cluster_workup Workup & Purification substrate This compound alkylation_product N-Alkylated Phthalimide substrate->alkylation_product  80 °C phthalimide K-Phthalimide in DMF phthalimide->alkylation_product deprotection_mix Reaction Mixture alkylation_product->deprotection_mix hydrazine Hydrazine in Ethanol hydrazine->deprotection_mix crude_amine Crude Primary Amine deprotection_mix->crude_amine  Reflux, 2-4 h acidification Acidification (HCl) crude_amine->acidification basification Basification (NaOH) acidification->basification  Filter & Concentrate extraction Extraction with Et₂O basification->extraction pure_amine Pure Primary Amine extraction->pure_amine

Gabriel Synthesis Workflow

Protocol 3: Kolbe Nitrile Synthesis

This protocol describes the conversion of the terminal bromide to a nitrile functional group via the Kolbe nitrile synthesis, an SN2 reaction with a cyanide salt.[6][7][8][9]

Reaction Scheme:

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Sodium Cyanide (NaCN)
SolventDimethyl Sulfoxide (DMSO)
Temperature80-100 °C
Reaction Time4-12 hours
Typical YieldGood for primary alkyl halides[7][8]

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Add sodium cyanide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 90 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude nitrile by distillation or column chromatography.

Experimental Workflow:

Kolbe_Nitrile_Synthesis cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification substrate This compound reaction_mix Reaction Mixture substrate->reaction_mix cyanide NaCN in DMSO cyanide->reaction_mix product Crude Nitrile reaction_mix->product  90 °C, 4-12 h extraction Aqueous Workup & Extraction product->extraction purification Distillation or Chromatography extraction->purification pure_product Pure Nitrile purification->pure_product

Kolbe Nitrile Synthesis Workflow

Protocol 4: Thiol Synthesis

This protocol details the synthesis of the corresponding thiol from this compound using sodium hydrosulfide.

Reaction Scheme:

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Sodium Hydrosulfide (NaSH)
SolventEthanol/Water mixture
TemperatureReflux
Reaction Time2-6 hours
Typical YieldGood for primary alkyl halides

Experimental Protocol:

  • Dissolve sodium hydrosulfide hydrate (2.0 equivalents) in a mixture of ethanol and water.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude thiol, which can be further purified by distillation.

Experimental Workflow:

Thiol_Synthesis cluster_reaction Sₙ2 Reaction cluster_workup Workup & Purification substrate This compound reaction_mix Reaction Mixture substrate->reaction_mix hydrosulfide NaSH in EtOH/H₂O hydrosulfide->reaction_mix product Crude Thiol reaction_mix->product  Reflux, 2-6 h acidification Acidification (HCl) product->acidification extraction Extraction with Et₂O acidification->extraction purification Distillation extraction->purification pure_product Pure Thiol purification->pure_product

Thiol Synthesis Workflow

Protocol 5: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne.

Reaction Scheme:

(Catalyst: Pd(PPh₃)₂Cl₂, CuI; Base: Amine e.g., Diisopropylamine)

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Terminal Alkyne
CatalystPd(PPh₃)₂Cl₂ (e.g., 5 mol%)
Co-catalystCuI (e.g., 2.5 mol%)
BaseDiisopropylamine or Triethylamine
SolventTetrahydrofuran (THF) or DMF
TemperatureRoom Temperature to 60 °C
Typical YieldGood to excellent

Experimental Protocol:

  • To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in THF, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents).[1]

  • Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

  • Add the amine base (e.g., diisopropylamine, 2.0 equivalents) and stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway:

Sonogashira_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_copper_cycle Copper Co-catalysis Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R'-Br PdII_Br [(Cyclopropyl-C₈)-Pd(II)L₂-Br] OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation + Cu-C≡C-R PdII_Alkyne [(Cyclopropyl-C₈)-Pd(II)L₂-(C≡C-R)] Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Alkyne R-C≡CH Cu_Acetylide Cu-C≡C-R Alkyne->Cu_Acetylide + CuI, Base CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation Base Base Base->Cu_Acetylide

Sonogashira Coupling Catalytic Cycles

Protocol 6: Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organoboron compound.

Reaction Scheme:

(Catalyst: Pd(OAc)₂, Ligand: PCy₃, Base: K₃PO₄)

Quantitative Data:

ParameterValue
Reactant 1This compound
Reactant 2Alkylborane or Alkylboronic ester
CatalystPalladium(II) Acetate (Pd(OAc)₂)
LigandTricyclohexylphosphine (PCy₃)
BasePotassium Phosphate (K₃PO₄)
SolventTetrahydrofuran (THF) / Water
TemperatureRoom Temperature[10]
Typical Yield75-98% for B-alkyl-9-BBN[11]

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 equivalent), the alkylborane (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and PCy₃ (0.04 equivalents).

  • Add a solution of K₃PO₄ (3.0 equivalents) in water.

  • Add THF as the solvent and degas the mixture with an inert gas.

  • Stir the reaction vigorously at room temperature and monitor by GC-MS or TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reaction Pathway:

Suzuki_Coupling cluster_catalytic_cycle Catalytic Cycle cluster_boron_activation Boron Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R'-Br PdII_Br [(Cyclopropyl-C₈)-Pd(II)L₂-Br] OxAdd->PdII_Br Transmetalation Transmetalation PdII_Br->Transmetalation + [R-B(OR')₂OH]⁻ PdII_R [(Cyclopropyl-C₈)-Pd(II)L₂-R] Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Boronic_Ester R-B(OR')₂ Activated_Boronate [R-B(OR')₂OH]⁻ Boronic_Ester->Activated_Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Activated_Boronate Activated_Boronate->Transmetalation

Suzuki-Miyaura Coupling Catalytic Cycle

References

Application of (8-Bromooctyl)cyclopropane in Surface Modification: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in materials science, biotechnology, and drug development, enabling the precise control of interfacial properties. (8-Bromooctyl)cyclopropane is a bifunctional molecule offering unique potential for creating tailored surfaces. The terminal cyclopropane group provides a distinct, low-energy surface, while the bromo- functionality serves as a versatile anchor for the covalent attachment of a wide array of molecules, including biomolecules, polymers, and small-molecule drugs. This application note details a hypothetical protocol for the formation of self-assembled monolayers (SAMs) of a cyclopropane-terminated surface, followed by surface functionalization via the terminal bromine. While direct experimental data for this compound is not extensively available, the data presented is based on closely related ω-cyclopropylalkanethiols, providing a strong predictive basis for the performance of such surfaces.[1][2]

Principle of Application

The formation of a well-ordered monolayer is predicated on the self-assembly of molecules with a specific affinity for a substrate. In this proposed application, a two-step process is envisioned. First, a primary self-assembled monolayer with a suitable anchor (e.g., a thiol on a gold surface) and a terminal group amenable to substitution by this compound is formed. Subsequently, this compound is tethered to this primary layer, presenting a cyclopropane-terminated surface with a buried bromo-group for further reactions. Alternatively, if a substrate reactive towards alkyl bromides is used (e.g., modified silicon or certain polymers), direct assembly is a possibility.[3] This note focuses on the modification of a pre-assembled monolayer. The resulting cyclopropane-terminated surface is expected to exhibit properties analogous to polyethylene, offering a bio-inert and low-energy interface.[1][2] The accessible bromine atom can then be used for post-assembly modification.

Data Presentation

The following tables summarize key quantitative data extrapolated from studies on ω-cyclopropylalkanethiols on gold, which are expected to be comparable to surfaces modified with this compound.

Table 1: Ellipsometric Thickness of Cyclopropane-Terminated Self-Assembled Monolayers

Adsorbate (on Gold)Number of Methylene Units (n)Film Thickness (Å)
CyPr(CH₂)nSH912.1 ± 0.8
CyPr(CH₂)nSH1013.2 ± 0.6
CyPr(CH₂)nSH1114.3 ± 0.7
CyPr(CH₂)nSH1215.4 ± 0.5
CyPr(CH₂)nSH1316.5 ± 0.9

Data adapted from a study on ω-cyclopropylalkanethiols. The thickness shows a linear increase with the length of the alkyl chain.[1]

Table 2: Advancing Contact Angles (θa) of Various Liquids on Cyclopropane-Terminated SAMs

Probing LiquidCyPr(CH₂)₉SHCyPr(CH₂)₁₀SHCyPr(CH₂)₁₁SHCyPr(CH₂)₁₂SHCyPr(CH₂)₁₃SH
Water103° ± 1°104° ± 1°103° ± 1°104° ± 1°103° ± 1°
Glycerol85° ± 1°86° ± 1°85° ± 1°86° ± 1°85° ± 1°
Hexadecane13° ± 2°12° ± 2°11° ± 2°10° ± 2°10° ± 2°
Dodecane28° ± 2°27° ± 2°26° ± 2°25° ± 2°24° ± 2°

Data reflects the low surface energy of cyclopropane-terminated surfaces, with a notable odd-even effect observed for most liquids.[1][2]

Experimental Protocols

Protocol 1: Formation of a Hydroxy-Terminated Primary SAM on Gold

This protocol describes the initial step of creating a reactive surface for the subsequent attachment of this compound.

Materials:

  • Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer).

  • 11-Mercapto-1-undecanol (MCU).

  • Anhydrous ethanol.

  • Deionized water (18 MΩ·cm).

  • Nitrogen gas (high purity).

Procedure:

  • Clean the gold substrates by immersion in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the substrates thoroughly with deionized water, followed by ethanol.

  • Dry the substrates under a stream of high-purity nitrogen gas.

  • Immediately immerse the clean, dry substrates in a freshly prepared 1 mM solution of 11-Mercapto-1-undecanol in anhydrous ethanol.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.

  • Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

  • Dry the substrates again under a stream of nitrogen gas.

  • Characterize the hydroxy-terminated SAM using ellipsometry and contact angle goniometry to ensure monolayer formation.

Protocol 2: Surface Modification with this compound

This protocol details the attachment of this compound to the primary hydroxy-terminated SAM.

Materials:

  • Hydroxy-terminated SAM on gold (from Protocol 1).

  • This compound.

  • Anhydrous toluene.

  • Pyridine.

  • Nitrogen gas (high purity).

Procedure:

  • Place the hydroxy-terminated SAM substrate in a reaction vessel under a nitrogen atmosphere.

  • Prepare a solution of 10 mM this compound in anhydrous toluene.

  • Add pyridine to the solution to act as a base (approximately 1.2 equivalents relative to the surface hydroxyl groups, though a molar excess in solution is used).

  • Immerse the substrate in the reaction solution.

  • Heat the reaction to 60°C and leave for 12-24 hours under a nitrogen atmosphere.

  • After the reaction, remove the substrate and rinse sequentially with toluene, ethanol, and deionized water.

  • Dry the functionalized substrate under a stream of nitrogen gas.

  • Characterize the resulting cyclopropane-terminated surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of bromine, and contact angle goniometry to verify the change in surface energy.

Protocol 3: Post-Assembly Functionalization of the Bromo-Terminated Surface

This protocol provides a general method for nucleophilic substitution of the terminal bromine, for example, with an amine-containing molecule.

Materials:

  • This compound modified surface (from Protocol 2).

  • Amine-containing molecule of interest (e.g., a fluorescent dye, peptide, or drug molecule).

  • Anhydrous dimethylformamide (DMF).

  • Diisopropylethylamine (DIPEA).

  • Nitrogen gas (high purity).

Procedure:

  • Place the bromo-terminated substrate in a reaction vessel under a nitrogen atmosphere.

  • Prepare a 5 mM solution of the amine-containing molecule in anhydrous DMF.

  • Add DIPEA to the solution as a non-nucleophilic base (2-3 equivalents).

  • Immerse the substrate in the reaction solution.

  • Heat the reaction to 50-70°C for 24-48 hours, depending on the reactivity of the amine.

  • After the reaction, rinse the substrate thoroughly with DMF, followed by ethanol and deionized water.

  • Dry the substrate under a stream of nitrogen gas.

  • Characterize the final surface using appropriate techniques (e.g., fluorescence microscopy if a fluorescent dye was used, or XPS to monitor changes in elemental composition).

Visualizations

G cluster_0 Protocol 1: Primary SAM Formation cluster_1 Protocol 2: Surface Modification cluster_2 Protocol 3: Post-Assembly Functionalization A Clean Gold Substrate B Immerse in 11-Mercapto-1-undecanol Solution A->B C Incubate for 18-24h B->C D Rinse and Dry C->D E Hydroxy-Terminated SAM D->E F Immerse Hydroxy-SAM in this compound Solution E->F Transfer G React at 60°C for 12-24h F->G H Rinse and Dry G->H I Cyclopropane-Terminated Surface H->I J Immerse Bromo-Surface in Amine Solution I->J Transfer K React at 50-70°C for 24-48h J->K L Rinse and Dry K->L M Functionalized Surface L->M

Caption: Experimental workflow for surface modification.

G cluster_0 Surface Modification Pathway Hydroxy_SAM Surface-OH Cyclo_Surface Surface-O-(CH₂)₈-Cyclopropane Hydroxy_SAM->Cyclo_Surface + Bromo_Cyclo - HBr Bromo_Cyclo This compound Functionalized_Surface Surface-O-(CH₂)₈-Cyclopropane-NH-R Cyclo_Surface->Functionalized_Surface + R-NH₂ - HBr Amine_Molecule R-NH₂

Caption: Reaction scheme for surface functionalization.

Conclusion

This compound is a promising candidate for advanced surface engineering. The protocols and data presented, based on analogous systems, provide a robust framework for researchers to develop novel surfaces with tailored properties. The cyclopropane terminus offers a unique, low-energy interface, while the bromo- functionality allows for a wide range of subsequent chemical modifications. This dual functionality makes it a valuable tool for applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions. Further experimental validation is encouraged to fully elucidate the potential of this specific molecule in surface modification.

References

Application Notes and Protocols: Incorporation of (8-Bromooctyl)cyclopropane into Polymer Chains

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis and polymerization of (8-Bromooctyl)cyclopropane, a novel functional monomer. The protocols cover the synthesis of the monomer via Simmons-Smith cyclopropanation and its subsequent controlled polymerization using Atom Transfer Radical Polymerization (ATRP). The resulting polymer, featuring a cyclopropane moiety and a reactive bromo-group in the side chain, presents a versatile platform for developing advanced materials, particularly for applications in drug delivery through post-polymerization modification.

Synthesis of this compound Monomer

The synthesis of this compound is proposed via the cyclopropanation of a commercially available haloalkene, 10-bromo-1-decene. The Simmons-Smith reaction, a well-established method for forming cyclopropane rings from alkenes, is the chosen synthetic route.[1][2][3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn), is often employed for its enhanced reactivity and reproducibility.[2]

Experimental Protocol: Simmons-Smith Cyclopropanation

Materials:

  • 10-bromo-1-decene (≥95%)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂), (≥99%, stabilized with copper)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert atmosphere line.

  • Dissolve 10-bromo-1-decene (1.0 eq) in anhydrous DCM and add it to the reaction flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (1.2 eq) to the stirred solution via a syringe.

  • In the dropping funnel, prepare a solution of diiodomethane (1.2 eq) in anhydrous DCM.

  • Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Proposed Synthesis Scheme

G cluster_0 Monomer Synthesis reactant1 10-bromo-1-decene reaction_point reactant1->reaction_point reactant2 Et₂Zn, CH₂I₂ reactant2->reaction_point solvent DCM, 0°C to RT solvent->reaction_point product This compound reaction_point->product Simmons-Smith Cyclopropanation

Caption: Synthesis of this compound.

Expected Monomer Characterization Data

The successful synthesis of the monomer can be confirmed using standard analytical techniques. The expected data are summarized in the table below.

ParameterExpected Value / ObservationMethod
Molecular Formula C₁₁H₂₁Br-
Molecular Weight 233.19 g/mol Mass Spectrometry (MS)
Appearance Colorless to pale yellow oilVisual Inspection
¹H NMR (CDCl₃, ppm)~3.4 (t, 2H, -CH₂Br), ~1.8 (m, 2H), ~1.2-1.4 (m, 12H), ~0.6 (m, 2H, cyclopropyl), ~-0.2 (m, 2H, cyclopropyl)NMR Spectroscopy
¹³C NMR (CDCl₃, ppm)~34 (-CH₂Br), ~32-28 (alkyl chain), ~15 (cyclopropyl CH₂), ~10 (cyclopropyl CH)NMR Spectroscopy
Purity >95%GC-MS, NMR

Polymerization of this compound

We propose the use of Atom Transfer Radical Polymerization (ATRP) for the controlled polymerization of this compound. ATRP is a robust method that allows for the synthesis of polymers with predetermined molecular weights and low dispersity, and it is tolerant to a wide range of functional groups, including the bromoalkyl side chain.[4][5][6] The pendant bromo-group on the monomer can potentially be used for initiating the polymerization, however, using a separate initiator like ethyl α-bromoisobutyrate (EBiB) provides better control over the polymer architecture.

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP)

Materials:

  • This compound monomer (purified)

  • Copper(I) bromide (CuBr), (99.999%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), (≥99%)

  • Ethyl α-bromoisobutyrate (EBiB), (98%)

  • Anisole (anhydrous, 99.7%)

  • Methanol

  • Basic alumina

  • Inhibitor removal columns

  • Standard Schlenk line techniques and cannulation equipment

Procedure:

  • Purify the this compound monomer by passing it through a column of basic alumina to remove any acidic impurities.

  • Purify the PMDETA ligand by bubbling with argon for 20 minutes before use.

  • In a Schlenk flask, add CuBr (1.0 eq relative to initiator) under an inert atmosphere.

  • Add the monomer (e.g., 100 eq) and anisole (e.g., 50% v/v) to the flask via degassed syringes.

  • Add the PMDETA ligand (1.0 eq) to the flask. The solution should turn green/blue, indicating complex formation.

  • Perform three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • After the final thaw, backfill the flask with inert gas and add the initiator, EBiB (1.0 eq), via a degassed syringe to start the polymerization.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.

  • Periodically take samples under inert conditions to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and dispersity (by Gel Permeation Chromatography - GPC).

  • Once the desired conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.

  • Dilute the reaction mixture with DCM and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration or decantation and dry it under vacuum at room temperature until a constant weight is achieved.

Proposed Polymerization Scheme

G monomer This compound polymerization ATRP (Anisole, 70-90°C) monomer->polymerization initiator Initiator (EBiB) initiator->polymerization catalyst Cu(I)Br / PMDETA catalyst->polymerization polymer Poly(this compound) polymerization->polymer characterization Characterization (GPC, NMR, DSC) polymer->characterization

Caption: ATRP of this compound.

Expected Polymer Characteristics

The properties of the resulting polymer can be tailored by adjusting the monomer-to-initiator ratio and the polymerization time.

ParameterTarget RangeMethod
Number-Average Molecular Weight (Mₙ) 5,000 - 50,000 g/mol GPC
Dispersity (Đ = Mₙ/Mₙ) 1.1 - 1.4GPC
Monomer Conversion 50 - 90%¹H NMR
Glass Transition Temperature (T₉) To be determinedDSC

Overall Experimental Workflow

The entire process from monomer synthesis to the final polymer product and its characterization is outlined below.

G start Start: 10-bromo-1-decene synthesis Simmons-Smith Cyclopropanation start->synthesis purify_monomer Purification (Column Chromatography) synthesis->purify_monomer monomer Monomer: This compound purify_monomer->monomer polymerization ATRP monomer->polymerization purify_polymer Purification (Precipitation) polymerization->purify_polymer polymer Final Polymer purify_polymer->polymer characterization Characterization (NMR, GPC, DSC, etc.) polymer->characterization end End characterization->end

Caption: Workflow from monomer to polymer.

Potential Applications in Drug Development

Polymers derived from this compound are promising candidates for biomedical applications, particularly in drug delivery. The key features of this polymer are:

  • A Versatile Platform for Bioconjugation: The pendant bromo-groups along the polymer backbone serve as reactive handles for post-polymerization modification. They can be readily converted to other functional groups (e.g., azides for "click" chemistry) or directly used for nucleophilic substitution reactions. This allows for the covalent attachment of:

    • Active Pharmaceutical Ingredients (APIs): Creating polymer-drug conjugates with potentially improved pharmacokinetics.

    • Targeting Ligands: Such as antibodies, peptides, or small molecules to direct drug-loaded nanoparticles to specific tissues or cells.

    • Solubilizing Agents: Like polyethylene glycol (PEG) to enhance biocompatibility and circulation time.

  • Formation of Nanoparticles: The polymer is expected to be hydrophobic. By synthesizing block copolymers with a hydrophilic block, self-assembly into core-shell nanoparticles in aqueous media can be achieved. These nanoparticles can encapsulate hydrophobic drugs in their core, protecting them from degradation and enabling intravenous administration.

  • Modulation of Physicochemical Properties: The cyclopropane group is a rigid, lipophilic moiety. Its incorporation into the polymer side chain can influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and interactions with cell membranes, offering a way to fine-tune the material properties for specific delivery challenges.

References

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of Cyclopropyl-Containing Long-Chain Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of (8-Bromooctyl)cyclopropane with various organoboron reagents. The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds.[1][2][3] This document outlines the reaction conditions, including catalyst systems, bases, and solvents that can be employed for the efficient coupling of this long-chain alkyl bromide. A general experimental procedure is provided, along with a summary of reaction parameters in a tabular format for easy reference. Additionally, a schematic of the experimental workflow is presented. This guide is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and their derivatives have made it a staple in academic and industrial research, particularly in the synthesis of complex molecules and pharmaceutical intermediates.[3][5][6]

While the Suzuki-Miyaura coupling is most commonly employed for the coupling of sp²-hybridized carbons (e.g., aryl-aryl coupling), its application to sp³-hybridized carbons, such as those in alkyl halides, has been more challenging due to issues like slow oxidative addition and potential β-hydride elimination.[7][8] However, recent advancements in catalyst systems, particularly the use of bulky, electron-rich phosphine ligands, have enabled the efficient coupling of unactivated alkyl bromides at or near room temperature.[7][9]

This application note focuses on the Suzuki-Miyaura coupling of this compound, a substrate featuring a primary alkyl bromide and a terminal cyclopropyl group. The protocols described herein are based on established methodologies for the coupling of long-chain alkyl bromides and can be adapted for coupling with a variety of aryl, heteroaryl, or vinyl boronic acids or esters.

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the alkyl halide (R¹-X), in this case this compound, to form a Pd(II) intermediate. This is often the rate-determining step for alkyl halides.[1][10]

  • Transmetalation: The organoboron reagent (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.[1][10]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][10]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with a representative boronic acid, such as phenylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different coupling partners to achieve optimal yields.

Materials:

  • This compound

  • Aryl or Vinyl Boronic Acid (e.g., Phenylboronic Acid)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand (e.g., PCy₃, SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 2-5 mol%) and the phosphine ligand (e.g., 4-10 mol%) under an inert atmosphere of argon or nitrogen.

  • Add the anhydrous solvent (e.g., 5-10 mL per mmol of alkyl bromide) to the flask and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • To this mixture, add the boronic acid (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents).

  • Finally, add this compound (1.0 equivalent) to the reaction mixture.

  • The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 80-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with water or a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of alkyl bromides, which can be applied to this compound.

ParameterTypical Reagents/ConditionsNotes
Alkyl Halide This compoundPrimary alkyl bromides are suitable substrates.
Organoboron Reagent Arylboronic acids, Vinylboronic acids, Boronate estersBoronic acids are common, but boronate esters can also be used.[12]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Typically used in concentrations of 1-5 mol%.
Ligand PCy₃, P(t-Bu)₃, SPhos, XPhos, JohnPhosBulky and electron-rich phosphine ligands are often preferred for coupling alkyl halides.[7][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOHA strong, non-nucleophilic base is required to activate the boronic acid.[13]
Solvent Toluene, Dioxane, THF, DMFAnhydrous conditions are important. Sometimes aqueous mixtures are used.[4]
Temperature Room Temperature to 100 °CMilder conditions are often possible with highly active catalyst systems.
Reaction Time 12-24 hoursReaction progress should be monitored.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_r R-Pd(II)L_n-R' transmetalation->pd2_r_r reductive_elimination Reductive Elimination pd2_r_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product sub_halide R-X (this compound) sub_halide->oxidative_addition sub_boron R'-B(OR)2 (Organoboron Reagent) sub_boron->transmetalation base Base base->transmetalation

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Diagram 2: Experimental Workflow

Suzuki_Workflow Experimental Workflow for Suzuki Coupling start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Catalyst, Ligand, Boronic Acid, and Base setup->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent add_substrate Add this compound add_solvent->add_substrate reaction Heat and Stir Reaction Mixture add_substrate->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction and Aqueous Workup monitoring->workup Complete purification Purify Crude Product (Column Chromatography) workup->purification analysis Characterize Pure Product (NMR, MS) purification->analysis end End analysis->end

Caption: A flowchart of the experimental workflow.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of compounds containing the (8-octyl)cyclopropane moiety. By selecting the appropriate palladium catalyst, ligand, base, and solvent system, a broad range of aryl and vinyl groups can be efficiently coupled to the alkyl chain. The protocols and data presented in this application note serve as a valuable starting point for researchers in organic and medicinal chemistry to facilitate the synthesis of novel cyclopropyl-containing molecules. Further optimization of the reaction conditions may be required to achieve the best results for specific substrate combinations.

References

Application Notes and Protocols for Cyclopropane Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Click chemistry has emerged as a powerful tool for rapid and efficient molecular assembly, with broad applications in drug discovery, bioconjugation, and materials science.[1] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction, the development of copper-free alternatives has been crucial for applications in living systems where copper's toxicity is a concern.[2] This has led to the prominence of strain-promoted alkyne-azide cycloaddition (SPAAC), which utilizes highly strained alkynes that can react with azides without the need for a metal catalyst.[3]

This document focuses on the applications of cyclopropane-containing derivatives in click chemistry, with a particular emphasis on bicyclo[6.1.0]nonyne (BCN) derivatives. The fusion of a cyclopropane ring to a cyclooctyne core in BCN creates significant ring strain, making the alkyne highly reactive towards azides in a SPAAC reaction.[4] While specific data on "(8-Bromooctyl)cyclopropane" as a standalone click chemistry reagent is limited in the reviewed literature, the principles and protocols detailed for BCN derivatives serve as a comprehensive guide to the utility of cyclopropane-fused systems in this field. The "8-Bromooctyl" moiety represents a common functionalization handle that can be used to link the reactive cyclopropane-containing core to other molecules of interest.

I. Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The high reactivity of BCN derivatives in SPAAC is driven by the release of ring strain upon the [3+2] cycloaddition reaction with an azide. This reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[2] The resulting product is a stable triazole linkage.[5]

Signaling Pathway Diagram

SPAAC_Pathway Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway BCN Bicyclo[6.1.0]nonyne (BCN) (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State BCN->TransitionState Reacts with Azide Azide-functionalized Molecule Azide->TransitionState Triazole Stable Triazole Product (Bioconjugate) TransitionState->Triazole Forms

Caption: SPAAC reaction between BCN and an azide.

II. Applications in Bioconjugation and Cellular Imaging

BCN derivatives are extensively used for the labeling and imaging of biomolecules in live cells. By metabolically incorporating an azide-functionalized sugar into cellular glycans, for instance, researchers can then use a BCN-linked fluorescent probe to visualize these glycans via SPAAC.[6] The high specificity and biocompatibility of this reaction allow for real-time imaging with high signal-to-noise ratios.[6] More polar BCN derivatives have been synthesized to improve labeling specificity in cellular environments.[6]

Quantitative Data: Reaction Kinetics

The efficiency of SPAAC reactions is often evaluated by their second-order rate constants. The table below summarizes reported rate constants for various cyclooctyne derivatives, highlighting the reactivity of BCN.

Cyclooctyne DerivativeReaction PartnerSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
Bicyclo[6.1.0]nonyne (BCN)Benzyl azide~0.1 - 1.0[7]
Bicyclo[6.1.0]nonyne (BCN)Pyridinium derivativeup to 2.0[7]
Dibenzocyclooctyne (DIBO)Benzyl azide~0.01 - 0.1[4]
Difluorinated cyclooctyne (DIFO)Azides~0.1 - 1.0[3]

III. Experimental Protocols

A. General Protocol for Labeling Azide-Modified Biomolecules with a BCN-Fluorophore Conjugate

This protocol provides a general workflow for the fluorescent labeling of a purified, azide-containing protein in solution.

Materials:

  • Azide-modified protein solution in a suitable buffer (e.g., PBS, pH 7.4)

  • BCN-fluorophore conjugate stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (Dimethyl sulfoxide)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare a solution of the azide-modified protein at a known concentration (e.g., 1 mg/mL) in PBS.

    • Thaw the BCN-fluorophore stock solution and vortex briefly.

  • Click Reaction:

    • In a microcentrifuge tube, add the desired amount of the azide-modified protein solution.

    • Add a 5- to 20-fold molar excess of the BCN-fluorophore conjugate to the protein solution. The final DMSO concentration should be kept below 5% to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. Protect from light if the fluorophore is light-sensitive.

  • Purification:

    • Remove the unreacted BCN-fluorophore by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for Bioconjugation using SPAAC cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_analysis 4. Analysis AzideProtein Prepare Azide-Modified Protein Solution Mixing Mix Protein and BCN-Fluorophore (Molar Excess of BCN) AzideProtein->Mixing BCNProbe Prepare BCN-Fluorophore Stock Solution BCNProbe->Mixing Incubation Incubate at RT (1-4h) or 4°C (overnight) Mixing->Incubation SEC Size-Exclusion Chromatography to Remove Excess Fluorophore Incubation->SEC Analysis Characterize Labeled Protein (SDS-PAGE, MS, etc.) SEC->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (8-Bromooctyl)cyclopropane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a non-polar compound susceptible to certain side reactions and contamination.

Issue 1: Product Contains Impurities After Flash Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing co-elution of the product with impurities.
- Action: Develop a new solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for this compound. A common starting point for non-polar compounds is a hexane/ethyl acetate gradient.
Column Overloading Too much crude product was loaded onto the column, exceeding its separation capacity.
- Action: Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight.
Improper Column Packing The silica gel bed may have cracks or channels, leading to poor separation.
- Action: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry.
Sample Loading Technique The initial band of the sample was too diffuse.
- Action: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a concentrated band.

Issue 2: Low Yield After Vacuum Distillation

Potential Cause Recommended Solution
Decomposition of Product The distillation temperature is too high, causing thermal degradation of the this compound.
- Action: Decrease the distillation pressure to lower the boiling point. Ensure the heating bath temperature is only slightly higher than the vapor temperature.
Leaks in the Distillation Apparatus A poor vacuum is achieved due to leaks in the glassware joints.
- Action: Ensure all glass joints are properly greased and securely clamped. Check for any cracks in the glassware.
Inefficient Condensation The condenser is not adequately cooling the vapor, leading to product loss.
- Action: Ensure a steady flow of cold water through the condenser. For very volatile compounds, a colder coolant may be necessary.
Bumping of the Liquid Sudden, violent boiling can lead to the crude mixture being carried over into the collection flask.
- Action: Use a magnetic stir bar or boiling chips to ensure smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on likely synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Such as cyclopropylmethanol, (bromomethyl)cyclopropane, or 1,8-dibromooctane.

  • Byproducts from Bromination: Open-chain haloalkanes like bromocyclobutane and 4-bromo-1-butene can form during the synthesis of the (bromomethyl)cyclopropane precursor.

  • Reagent Residues: Triphenylphosphine oxide (if triphenylphosphine is used in the bromination step) or other phosphorus-containing byproducts.

  • Coupling Byproducts: Homocoupled products from a Grignard reaction or unreacted alkoxides from a Williamson ether synthesis.

Q2: Which purification technique is more suitable for this compound: flash chromatography or vacuum distillation?

A2: The choice of technique depends on the nature of the impurities.

  • Flash column chromatography is highly effective for removing non-volatile impurities and byproducts with different polarities from the target compound.

  • Vacuum distillation is ideal for separating the product from impurities with significantly different boiling points. It is particularly useful for removing high-boiling point residues and some solvent traces.[1][2][3] For a final purification step to obtain a high-purity liquid, distillation is often preferred.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots using a UV lamp (if the compound is UV active) or by staining with a suitable agent (e.g., potassium permanganate).

Q4: My this compound appears to be degrading on the silica gel column. What can I do?

A4: The cyclopropyl ring can be sensitive to acidic conditions. If you suspect degradation on standard silica gel:

  • Neutralize the Silica: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize its acidic sites. This is done by adding a small percentage of triethylamine to the eluent.

  • Use Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Experimental Protocols

Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Glass chromatography column

  • Sand

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Crude this compound

  • Collection tubes

  • TLC plates and chamber

  • Pressurized air or nitrogen source

Methodology:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give the product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure from an air or nitrogen line to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation

This protocol describes the purification of this compound by vacuum distillation.

Materials:

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Vacuum pump or aspirator

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum grease

Methodology:

  • Apparatus Setup:

    • Assemble the distillation apparatus, ensuring all joints are lightly greased and securely clamped.

    • Place a magnetic stir bar in the distillation flask.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.

  • Procedure:

    • Add the crude this compound to the distillation flask.

    • Begin stirring and start the flow of cold water through the condenser.

    • Gradually apply the vacuum.

    • Slowly heat the distillation flask using the heating mantle.

  • Distillation and Collection:

    • Observe the temperature at which the liquid begins to distill and condense into the receiving flask. Record the boiling point and the pressure.[2]

    • Collect the fraction that distills at a constant temperature. This is likely your pure product.

    • It is good practice to collect a small forerun fraction before the main product fraction and to stop the distillation before the flask is completely dry.

  • Shutdown:

    • Remove the heating mantle and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum before disconnecting the glassware.

Visualizations

Purification_Workflow Purification Workflow for this compound Crude Crude this compound Analysis Initial Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Chromatography Flash Column Chromatography Decision->Chromatography Non-volatile or polar impurities Distillation Vacuum Distillation Decision->Distillation Volatile impurities with different boiling points PureProduct Pure this compound Chromatography->PureProduct Distillation->PureProduct FinalAnalysis Final Purity Analysis (GC-MS, NMR) PureProduct->FinalAnalysis

Caption: General purification workflow for this compound.

Troubleshooting_Tree Troubleshooting Impurities after Purification Start Product Still Impure? Identify Identify Impurity (GC-MS, NMR) Start->Identify Polar Polar Impurity? Identify->Polar NonPolar Non-Polar Impurity? Identify->NonPolar Chromatography Optimize Flash Chromatography (adjust solvent gradient) Polar->Chromatography Distillation Perform Vacuum Distillation NonPolar->Distillation AcidWash Consider an Acidic/Basic Wash (if impurity is basic/acidic) Chromatography->AcidWash If impurity persists Recrystallization Attempt Recrystallization (if solid at low temp) Distillation->Recrystallization If boiling points are too close

Caption: Decision tree for troubleshooting persistent impurities.

References

Technical Support Center: Optimizing Substitutions for (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reaction conditions for (8-Bromooctyl)cyclopropane substitutions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for nucleophilic substitution on this compound?

A1: Due to the primary nature of the alkyl bromide, the substitution reaction on this compound predominantly proceeds via an S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism.[1][2][3] This involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[4]

Q2: I am observing low to no product yield. What are the potential causes?

A2: Low product yield can stem from several factors:

  • Poor Nucleophile Strength: The rate of an S(_N)2 reaction is highly dependent on the strength of the nucleophile.[5] Negatively charged nucleophiles are generally more potent than their neutral counterparts.

  • Inappropriate Solvent: The choice of solvent is critical. For many S(_N)2 reactions, polar aprotic solvents like DMSO, DMF, or acetone are preferable as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more available to react.[4][5]

  • Steric Hindrance: While this compound is a primary alkyl halide, steric bulk near the reaction site can slow down the reaction.[1][2]

  • Leaving Group Ability: Bromine is a good leaving group, but its departure can be hindered by reaction conditions.

  • Side Reactions: Competing elimination reactions (E2) can reduce the yield of the desired substitution product, especially with bulky or strongly basic nucleophiles.

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor substitution over elimination:

  • Use a less sterically hindered and less basic nucleophile where possible.

  • Employ aprotic solvents.

  • Maintain a lower reaction temperature, as higher temperatures tend to favor elimination reactions.

Q4: What is the role of a phase transfer catalyst (PTC) and when should I use one?

A4: A phase transfer catalyst (PTC) is used to facilitate the transfer of a reactant from one phase to another where the reaction occurs.[4] This is particularly useful when dealing with a reaction between an ionic nucleophile (soluble in an aqueous phase) and an organic substrate like this compound (soluble in an organic phase).[4] PTCs, such as quaternary ammonium salts (e.g., tetrabutylammonium bromide), carry the nucleophile from the aqueous phase to the organic phase, thereby increasing the reaction rate and yield.[6][7]

Troubleshooting Guides

Issue 1: Low Yield in Azide Substitution to form (8-Azidooctyl)cyclopropane
Potential Cause Troubleshooting Step Expected Outcome
Low solubility of Sodium Azide in organic solvent Introduce a phase transfer catalyst (PTC) like Tetrabutylammonium Bromide (TBAB). Use a biphasic system (e.g., water/toluene).[4][7]Increased reaction rate and yield by facilitating the transfer of azide ions to the organic phase.
Reaction temperature is too low Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction progress by TLC or GC.An optimal temperature will increase the reaction rate without promoting significant side reactions.
Solvent is not optimal Switch from a protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF or DMSO).[4][7]Enhanced nucleophilicity of the azide ion, leading to a faster reaction.
Incomplete reaction Increase the reaction time and monitor the consumption of the starting material.Drive the reaction to completion and improve the product yield.
Issue 2: Poor Conversion in Cyanide Substitution to form (8-Cyclopropyloctyl)nitrile
Potential Cause Troubleshooting Step Expected Outcome
Water present in the reaction mixture Use anhydrous ethanol as the solvent and ensure all glassware is thoroughly dried. The presence of water can lead to the formation of alcohol byproducts.[8]Minimized formation of (8-Cyclopropyloctan)-1-ol, leading to a cleaner reaction and higher nitrile yield.
Low reactivity of alkali metal cyanide Use a phase transfer catalyst to improve the solubility and reactivity of the cyanide salt in the organic phase.[6] Alternatively, use a polar aprotic solvent like DMSO.Increased concentration of reactive cyanide ions in the organic phase, accelerating the substitution.
Reaction not reaching completion Heat the reaction mixture under reflux to provide the necessary activation energy.[8]Faster reaction kinetics and improved conversion to the desired nitrile product.
Isomerization of the cyclopropane ring While less common under these conditions, ensure the reaction is not run at excessively high temperatures for prolonged periods, which could potentially lead to ring-opening or rearrangement.Preservation of the cyclopropyl moiety in the final product.
Issue 3: Complications in Thiolate Substitution
Potential Cause Troubleshooting Step Expected Outcome
Oxidation of the thiol Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the thiol to a disulfide.A cleaner reaction profile with a higher yield of the desired thioether.
Thiolate is not fully formed Use a slight excess of a non-nucleophilic base (e.g., sodium hydride or potassium carbonate) to ensure complete deprotonation of the thiol.Maximized concentration of the active thiolate nucleophile.
Slow reaction rate Use a polar aprotic solvent like DMF to enhance the nucleophilicity of the thiolate.Accelerated reaction rate and shorter reaction times.

Experimental Protocols

Protocol 1: Synthesis of (8-Azidooctyl)cyclopropane using a Phase Transfer Catalyst
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a 1:1 mixture of toluene and water.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature, separate the organic layer, and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of (8-Cyclopropyloctyl)nitrile in an Ethanolic Solution
  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 eq) in anhydrous ethanol.

  • Substrate Addition: Add this compound (1.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6-12 hours.[8] Monitor the reaction by GC-MS.

  • Workup: Cool the reaction mixture, filter off the inorganic salts, and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via vacuum distillation or column chromatography.

Data Summary

Table 1: Representative Reaction Conditions for Nucleophilic Substitutions of this compound

NucleophileReagentSolventCatalystTemperature (°C)Time (h)Typical Yield (%)
Azide (N₃⁻)NaN₃Toluene/H₂OTBAB8012-2485-95
Cyanide (CN⁻)NaCNEthanolNoneReflux (~78)6-1270-85
Thiolate (RS⁻)RSH + BaseDMFNone50-704-880-90
Amine (RNH₂)RNH₂AcetonitrileNoneReflux (~82)24-4860-75

Note: These are representative conditions and may require optimization for specific substrates and scales.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Combine Substrate, Nucleophile, & Solvent Start->Reactants Catalyst Add Catalyst (if required) Reactants->Catalyst Heating Heat to Target Temperature Catalyst->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Maintain & Stir Quench Quench Reaction & Cool Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify (Chromatography/Distillation) Drying->Purification Product Product Purification->Product

Caption: General experimental workflow for substitution reactions.

troubleshooting_logic Start Low Product Yield Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Solvent Is Solvent Appropriate (Polar Aprotic)? Check_Temp->Check_Solvent Yes Optimize Adjust Conditions & Re-run Check_Temp->Optimize No, Adjust Temp Check_PTC Is a Phase Transfer Catalyst Needed? Check_Solvent->Check_PTC Yes Check_Solvent->Optimize No, Change Solvent Check_Nucleophile Is Nucleophile Sufficiently Strong/Concentrated? Check_PTC->Check_Nucleophile No Check_PTC->Optimize Yes, Add PTC Check_Nucleophile->Optimize No, Increase Conc. or Change Nucleophile

Caption: Troubleshooting logic for low product yield.

References

Side reactions to avoid with (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (8-Bromooctyl)cyclopropane. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when using this compound in nucleophilic substitution reactions?

A1: The most prevalent side reaction is β-elimination (E2 pathway), which competes with the desired nucleophilic substitution (SN2 pathway).[1][2][3] The outcome is highly dependent on the reaction conditions, including the nature of the nucleophile, the base strength, the solvent, and the temperature.[1] Additionally, given the inherent strain in the cyclopropane ring, ring-opening is a potential, though less common, side reaction under certain harsh conditions.[4][5][6][7]

Q2: How does the structure of this compound influence its reactivity?

A2: this compound is a primary alkyl halide, which generally favors the SN2 mechanism for nucleophilic substitution.[8][9] However, the long octyl chain and the somewhat bulky cyclopropyl group at the end of the molecule can influence the reaction rate. The primary carbon bearing the bromine atom is relatively unhindered, facilitating backside attack by a nucleophile.

Q3: Is the cyclopropane ring stable under typical reaction conditions?

A3: The cyclopropane ring is significantly strained due to its 60° C-C-C bond angles, which deviate substantially from the ideal 109.5° for sp³ hybridized carbons.[4][5][7] This strain makes it more susceptible to ring-opening reactions than other cycloalkanes, particularly in the presence of strong electrophiles or under conditions that can generate radical intermediates.[6][10][11] However, under many standard nucleophilic substitution conditions, the ring remains intact.

Q4: Can I form a Grignard reagent with this compound?

A4: Yes, it is possible to form a Grignard reagent from this compound. However, side reactions during Grignard formation can occur, such as Wurtz coupling, where two alkyl halide molecules react with the magnesium to form a dimer. Careful control of reaction conditions is necessary to maximize the yield of the desired Grignard reagent.

Troubleshooting Guides

Issue 1: Low Yield of Substitution Product and Formation of an Alkene

Possible Cause: You are likely experiencing a competing elimination (E2) reaction, leading to the formation of cyclopropyloctene. This is favored by strong, bulky bases, high temperatures, and certain solvents.[1][3]

Troubleshooting Steps:

  • Choice of Nucleophile/Base: If your nucleophile is also a strong base, consider using a less basic alternative if possible. For instance, for ether synthesis, use a less hindered alkoxide.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

  • Solvent Selection: Use a polar aprotic solvent (e.g., DMSO, DMF, acetone) to favor the SN2 pathway. Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

  • Use a Milder Base: If a base is required to deprotonate a nucleophile (like in a Williamson ether synthesis), use the weakest base necessary to achieve deprotonation.

Issue 2: Presence of Unexpected Heavier Byproducts

Possible Cause: If you are attempting to form a Grignard reagent, you may be observing Wurtz coupling products (e.g., 1,16-dicyclopropylhexadecane). This can be caused by high local concentrations of the alkyl halide or elevated temperatures during the initial stages of the reaction.

Troubleshooting Steps:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.

  • Initiation: Ensure the reaction has been properly initiated before adding the bulk of the alkyl halide. A small crystal of iodine or a sonicator can be used to activate the magnesium surface.

  • Temperature Management: Maintain a gentle reflux during the reaction and avoid excessive heating.

Issue 3: Evidence of Ring Opening

Possible Cause: Although less common, certain reagents or conditions can lead to the opening of the strained cyclopropane ring. This is more likely with strong Lewis acids, strong electrophiles, or under conditions that promote single-electron transfer.

Troubleshooting Steps:

  • Avoid Strong Lewis Acids: If your reaction requires a catalyst, opt for non-Lewis acidic alternatives where possible.

  • Control Reaction Exotherms: Rapid, uncontrolled reactions can lead to localized high temperatures and potential side reactions, including ring decomposition. Ensure adequate cooling and controlled addition of reagents.

  • Inert Atmosphere: When working with sensitive reagents like organometallics, maintaining an inert atmosphere (e.g., argon or nitrogen) can prevent radical-initiated side reactions that might affect the cyclopropane ring.

Data Presentation

The choice of reaction conditions can significantly impact the ratio of substitution to elimination products. The following table summarizes general guidelines for favoring the desired SN2 reaction.

ParameterTo Favor Substitution (SN2)To Favor Elimination (E2)
Nucleophile/Base Good nucleophile, weak base (e.g., I⁻, Br⁻, RS⁻, N₃⁻)Strong, sterically hindered base (e.g., t-BuOK)
Temperature Lower temperatureHigher temperature
Solvent Polar aprotic (e.g., DMSO, DMF, Acetone)Polar protic (e.g., Ethanol) or non-polar
Substrate Primary Alkyl Halide (like this compound)Tertiary > Secondary > Primary Alkyl Halide

Experimental Protocols

Protocol: Williamson Ether Synthesis with this compound

This protocol provides a general method for the synthesis of an ether from this compound, with steps designed to minimize the competing elimination reaction.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alcohol (R-OH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the desired alcohol (1.2 equivalents) to a solution of anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Nucleophilic Substitution: To the resulting alkoxide solution, add this compound (1.0 equivalent) dropwise via a syringe at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ether product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_0 Reaction Pathways for this compound start This compound + Nucleophile/Base sn2_product Substitution Product (SN2) start->sn2_product  Backside Attack (Good Nucleophile, Weak Base, Low Temperature, Polar Aprotic Solvent) e2_product Elimination Product (E2) start->e2_product  Proton Abstraction (Strong/Bulky Base, High Temperature)  

Caption: Competing SN2 and E2 reaction pathways for this compound.

G cluster_1 Troubleshooting Workflow for Low Substitution Yield start Low Yield of Desired Product check_alkene Check for Alkene (Elimination Product) via NMR or GC-MS start->check_alkene alkene_present Alkene Detected check_alkene->alkene_present Yes no_alkene No Alkene Detected check_alkene->no_alkene No lower_temp Lower Reaction Temperature alkene_present->lower_temp check_starting_material Check Purity of Starting Material no_alkene->check_starting_material change_solvent Switch to Polar Aprotic Solvent lower_temp->change_solvent weaker_base Use Weaker, Less Hindered Base change_solvent->weaker_base

Caption: A logical workflow for troubleshooting low yields in substitution reactions.

References

Technical Support Center: Cyclopropanation of 10-bromo-1-decene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cyclopropanation of 10-bromo-1-decene. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experiments and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the cyclopropanation of 10-bromo-1-decene?

A1: The Simmons-Smith reaction and its modifications are the most widely used and reliable methods for the cyclopropanation of alkenes like 10-bromo-1-decene.[1][2][3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), is often preferred for unfunctionalized alkenes as it can be more reproducible and may offer higher yields compared to the classical Simmons-Smith reaction that uses a zinc-copper couple.[1][2]

Q2: Will the terminal bromine atom in 10-bromo-1-decene interfere with the cyclopropanation reaction?

A2: The Simmons-Smith reaction is known to be tolerant of a wide range of functional groups, including halides.[2] The bromine atom is positioned far from the double bond, so direct interference with the cyclopropanation at the C1 position is unlikely. However, the presence of a halide can sometimes influence the overall reactivity and may necessitate careful optimization of reaction conditions to prevent potential side reactions, such as intramolecular cyclization, although this is less likely given the long carbon chain.

Q3: What are the expected major byproducts in this reaction?

A3: The primary inorganic byproduct is zinc iodide (ZnI₂).[4][5] Incomplete reactions will leave unreacted 10-bromo-1-decene. With the Furukawa modification (using Et₂Zn), side products from ethyl group transfer can occasionally be observed if the desired cyclopropanation is slow.[6] Other potential organic byproducts are minimal if the reaction is carried out under optimized conditions but could include small amounts of oligomers of the starting material.

Q4: How can I purify the final product, (8-bromooctyl)cyclopropane?

A4: Purification is typically achieved through column chromatography on silica gel.[7] It is important to effectively remove the zinc salts prior to chromatography. This is usually done by quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a solution of ethylenediaminetetraacetic acid (EDTA) and sodium bicarbonate (NaHCO₃), followed by extraction with an organic solvent.[7] Distillation can also be a viable purification method for the final product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Zinc-Copper Couple: The activity of the zinc-copper couple is crucial for the classical Simmons-Smith reaction. Improper preparation or degradation due to exposure to moisture can lead to low reactivity.[8][9][10] 2. Poor Quality Diethylzinc: Diethylzinc is highly pyrophoric and reactive. Contamination or degradation can lead to failed reactions. 3. Presence of Water: The organozinc reagents are highly sensitive to moisture. 4. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Basic solvents can decrease the reaction rate.[1][7]1. Prepare fresh zinc-copper couple before use. A common method involves treating zinc dust with a copper(II) acetate or copper(II) sulfate solution.[10][11] Ensure thorough drying of the prepared couple. 2. Use a fresh, high-quality source of diethylzinc. 3. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 4. Use non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]
Formation of Unidentified Byproducts 1. Reaction Temperature Too High: Higher temperatures can lead to side reactions and decomposition of the organozinc reagent. 2. Intramolecular Reactions: Although less likely with a long chain, there is a small possibility of intramolecular reactions involving the terminal bromide.1. Maintain the recommended reaction temperature. For the Furukawa modification, reactions are often carried out at 0 °C or room temperature.[1] 2. Use a moderate excess of the cyclopropanating agent and monitor the reaction progress by TLC or GC to minimize the formation of byproducts.
Difficulty in Product Purification 1. Incomplete Quenching: Residual zinc salts can co-elute with the product or cause streaking on silica gel. 2. Emulsion during Workup: The formation of stable emulsions can lead to product loss.1. Ensure thorough quenching of the reaction mixture with saturated aqueous NH₄Cl or an EDTA/NaHCO₃ solution to fully complex the zinc salts.[7] 2. If an emulsion forms, try adding more organic solvent or brine to break it. Filtration through a pad of celite can also be effective.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclopropanation of Terminal Alkenes

Method Reagents Solvent Temperature (°C) Typical Yield (%) Key Advantages/Disadvantages
Simmons-Smith CH₂I₂, Zn-Cu coupleDiethyl etherReflux50-80Advantages: Milder conditions. Disadvantages: Activity of Zn-Cu couple can be variable.[9][11]
Furukawa Modification CH₂I₂, Et₂ZnDCM or DCE0 to RT70-95Advantages: More reproducible, often higher yields.[1][2] Disadvantages: Diethylzinc is pyrophoric and requires careful handling.
Shi Modification CH₂I₂, Et₂Zn, Lewis Acid (e.g., TiCl₄)DCM-20 to 080-95Advantages: Can accelerate reactions with less reactive alkenes. Disadvantages: Requires an additional Lewis acid reagent.

Yields are generalized for terminal alkenes and may vary for 10-bromo-1-decene.

Experimental Protocols

Protocol 1: Cyclopropanation of 10-bromo-1-decene using the Furukawa Modification

This protocol is a general guideline and may require optimization for the specific substrate.

Materials:

  • 10-bromo-1-decene

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10-bromo-1-decene (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Under a nitrogen atmosphere, slowly add a solution of diethylzinc (2.0 eq) via syringe or cannula.

  • To the stirred solution, add diiodomethane (2.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired this compound.

Visualizations

Troubleshooting_Yield Start Low Yield in Cyclopropanation InactiveReagent Inactive Reagents? Start->InactiveReagent SuboptimalConditions Suboptimal Conditions? Start->SuboptimalConditions SideReactions Side Reactions Occurring? Start->SideReactions ZnCuPrep Prepare Fresh Zn-Cu Couple InactiveReagent->ZnCuPrep Yes Et2ZnQuality Use High-Quality Et2Zn InactiveReagent->Et2ZnQuality Yes Anhydrous Ensure Anhydrous Conditions SuboptimalConditions->Anhydrous Yes Solvent Optimize Solvent (DCM/DCE) SuboptimalConditions->Solvent Yes Temperature Control Temperature (0°C to RT) SuboptimalConditions->Temperature Yes MonitorReaction Monitor by TLC/GC SideReactions->MonitorReaction Yes Purification Optimize Purification SideReactions->Purification Yes ImprovedYield Improved Yield ZnCuPrep->ImprovedYield Et2ZnQuality->ImprovedYield Anhydrous->ImprovedYield Solvent->ImprovedYield Temperature->ImprovedYield MonitorReaction->ImprovedYield Purification->ImprovedYield

Caption: Troubleshooting workflow for low yield in the cyclopropanation of 10-bromo-1-decene.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 10-bromo-1-decene in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add Et2Zn under N2 B->C D 4. Add CH2I2 dropwise C->D E 5. Warm to RT and stir for 12-24h D->E F 6. Monitor reaction by TLC/GC E->F G 7. Quench with aq. NH4Cl F->G H 8. Extract with DCM G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J

Caption: Experimental workflow for the Furukawa cyclopropanation of 10-bromo-1-decene.

References

Troubleshooting guide for scaling up (8-Bromooctyl)cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (8-Bromooctyl)cyclopropane, particularly when scaling up the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is the Simmons-Smith reaction. This reaction involves the cyclopropanation of a terminal alkene, in this case, 10-bromo-1-decene, using a carbenoid reagent generated from diiodomethane and a zinc-copper couple or diethylzinc.[1][2][3][4] This method is favored due to its reliability and the stereospecific nature of the cyclopropanation.[3][5]

Q2: What are the main challenges when scaling up the Simmons-Smith reaction for this compound?

A2: Scaling up this synthesis can present several challenges:

  • Exothermic Reaction: The formation of the organozinc carbenoid is exothermic and requires careful temperature control to prevent side reactions and ensure safety.

  • Reagent Addition: The addition of diiodomethane to the zinc-copper couple or diethylzinc needs to be controlled to maintain a steady reaction rate and prevent localized overheating.

  • Solubility Issues: The long, nonpolar alkyl chain of the starting material and product may lead to solubility issues in certain solvents, affecting reaction kinetics and purification.

  • Work-up and Purification: Handling large volumes of reaction mixtures and effectively separating the product from unreacted starting materials and zinc byproducts can be challenging.

  • Moisture Sensitivity: The organozinc reagents are sensitive to moisture, requiring anhydrous reaction conditions, which can be more difficult to maintain on a larger scale.

Q3: Can the terminal bromide on the alkyl chain interfere with the Simmons-Smith reaction?

A3: The Simmons-Smith reaction is generally compatible with a wide range of functional groups, including halides.[2] The zinc carbenoid is a soft electrophile and selectively reacts with the electron-rich alkene over the alkyl bromide. However, prolonged reaction times or excessive temperatures could potentially lead to side reactions involving the bromide, such as elimination or coupling reactions, although this is not commonly reported under standard Simmons-Smith conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive zinc-copper couple. 2. Moisture in the reaction. 3. Impure reagents (alkene, diiodomethane). 4. Insufficient reaction time or temperature.1. Activate the zinc-copper couple prior to use (e.g., with HCl wash followed by drying). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Purify the starting materials before use. 4. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but should be done cautiously.
Incomplete Reaction 1. Insufficient amount of the cyclopropanating agent. 2. Poor solubility of the starting material at low temperatures.1. Use a slight excess (1.1-1.5 equivalents) of diiodomethane and zinc-copper couple/diethylzinc. 2. Choose a solvent in which the 10-bromo-1-decene is soluble even at the reaction temperature (e.g., dichloromethane, diethyl ether).
Formation of Significant Byproducts 1. Reaction temperature too high. 2. Presence of impurities in the starting material. 3. Side reactions of the organozinc reagent.1. Maintain the recommended reaction temperature. Use a cooling bath to control the exotherm during reagent addition. 2. Ensure the purity of 10-bromo-1-decene. 3. Add the alkene to the pre-formed carbenoid to minimize side reactions of the organozinc reagent with itself.
Difficult Purification 1. Emulsion formation during aqueous work-up. 2. Similar polarity of the product and unreacted starting material. 3. Contamination with zinc salts.1. Use a saturated solution of ammonium chloride or a dilute HCl solution to break up emulsions. 2. Employ column chromatography with a nonpolar eluent system (e.g., hexane or petroleum ether) and carefully monitor fractions. 3. Thoroughly wash the organic layer with a chelating agent solution (e.g., EDTA) or a mild acid to remove zinc salts.

Experimental Protocols

Key Experiment: Simmons-Smith Cyclopropanation of 10-bromo-1-decene

This protocol is a general guideline and may need to be optimized for specific scales.

Materials:

  • 10-bromo-1-decene

  • Zinc-copper couple (or Zinc dust and Copper(I) chloride)

  • Diiodomethane

  • Anhydrous diethyl ether (or dichloromethane)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Activation of Zinc-Copper Couple (if necessary): In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel under an inert atmosphere, add the zinc-copper couple.

  • Reaction Setup: Add anhydrous diethyl ether to the flask.

  • Formation of the Carbenoid: To the stirred suspension, add a solution of diiodomethane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the formation of the greyish organozinc reagent is observed.

  • Cyclopropanation: Add a solution of 10-bromo-1-decene in anhydrous diethyl ether to the reaction mixture dropwise. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow reagents Prepare Reagents (10-bromo-1-decene, Zn-Cu, CH2I2) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup carbenoid_formation Carbenoid Formation reaction_setup->carbenoid_formation cyclopropanation Cyclopropanation carbenoid_formation->cyclopropanation workup Aqueous Work-up cyclopropanation->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions optimize_stoichiometry Optimize Reagent Stoichiometry check_reagents->optimize_stoichiometry check_conditions->optimize_stoichiometry optimize_temp_time Adjust Temperature and Reaction Time optimize_stoichiometry->optimize_temp_time successful_synthesis Successful Synthesis optimize_temp_time->successful_synthesis side_reactions Significant Byproducts control_temp Improve Temperature Control side_reactions->control_temp purify_sm Purify Starting Material side_reactions->purify_sm control_temp->successful_synthesis purify_sm->successful_synthesis

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (8-Bromooctyl)cyclopropane.

Troubleshooting Guide

This guide addresses common issues encountered during the two main stages of synthesis: the conversion of 8-bromooctan-1-ol to 1,8-dibromooctane and the subsequent Simmons-Smith cyclopropanation.

Issue 1: Low yield of this compound

  • Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from either the initial bromination step or the final cyclopropanation.

    • Bromination Step: Incomplete conversion of the starting alcohol (e.g., 8-bromooctan-1-ol or 1,8-octanediol) to the dibromide is a common issue. Additionally, side reactions such as the formation of ethers or elimination products can reduce the yield of the desired bromoalkane.[1] Ensure your reaction conditions for the bromination are optimized. For instance, when using HBr, ensure a sufficient excess of the reagent and adequate reaction time.[1]

    • Cyclopropanation Step: The Simmons-Smith reaction is sensitive to the quality of the zinc-copper couple and the reagents.[2][3] The activity of the zinc can decrease over time. It is also a moisture-sensitive reaction; ensure all glassware is oven-dried and reagents are anhydrous. The use of basic solvents can also reduce the reactivity of the Simmons-Smith reagent.[4]

Issue 2: Presence of significant impurities in the final product

  • Question: After purification, my final product shows multiple impurity peaks in the GC-MS and NMR analysis. What are these impurities and how can I remove them?

  • Answer: The nature of the impurities depends on the reaction step they originate from.

    • Impurities from Bromination:

      • Unreacted Starting Alcohol: If the bromination of the diol is incomplete, you will have a hydroxyl group present, which can interfere with the subsequent cyclopropanation.

      • Ether Byproducts: Acid-catalyzed dehydration of the starting alcohol can lead to the formation of symmetrical or unsymmetrical ethers.[1]

    • Impurities from Cyclopropanation:

      • Unreacted Alkene: Incomplete cyclopropanation will leave the starting brominated alkene in your product mixture.

      • Zinc Salts: The inorganic byproduct, zinc iodide (ZnI₂), must be thoroughly removed during the workup.[2] Inadequate quenching and washing will lead to its presence.

      • Methylated Byproducts: In some cases, methylation of heteroatoms can occur as a side reaction in the Simmons-Smith reaction.[2]

    To remove these impurities, a multi-step purification protocol is recommended. This typically involves an aqueous workup to remove water-soluble impurities and inorganic salts, followed by column chromatography or vacuum distillation. Given the high boiling point of this compound, vacuum distillation is often the preferred method for final purification on a larger scale.[5][6][7]

Issue 3: Difficulty in purifying the final product

  • Question: I am struggling to separate my desired product from a persistent impurity with a similar boiling point. What are my options?

  • Answer: When impurities have very similar physical properties to your product, standard distillation may not be effective.

    • Fractional Distillation Under Vacuum: For impurities with a boiling point difference of less than 25°C, fractional distillation under reduced pressure can provide better separation than simple vacuum distillation.[5]

    • Column Chromatography: This is a highly effective method for separating compounds with similar boiling points but different polarities. For this compound, a non-polar stationary phase (like silica gel) with a gradient of non-polar to slightly polar eluents (e.g., hexane to ethyl acetate/hexane mixture) should provide good separation.

    • Preparative HPLC: For very challenging separations and high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed, although it is less suitable for large quantities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A common synthetic route involves two main steps:

  • Bromination: Conversion of a suitable C8 precursor, such as 1,8-octanediol or 8-bromooctan-1-ol, to 1,8-dibromooctane. This can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Cyclopropanation: Reaction of an organometallic carbenoid, typically generated in a Simmons-Smith reaction using diiodomethane (CH₂I₂) and a zinc-copper couple, with a terminal alkene precursor.[2][3][6]

Q2: What are the expected NMR signals for this compound?

A2: In the ¹H NMR spectrum, you would expect to see characteristic signals for the cyclopropyl protons at very high field (typically between -0.3 and 0.8 ppm). The methylene protons adjacent to the bromine atom would appear further downfield (around 3.4 ppm). The remaining methylene protons of the octyl chain would appear as a complex multiplet in the upfield region (around 1.2-1.6 ppm).[8][9][10]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass-to-charge ratio of the components in your sample, allowing for the identification and quantification of impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying any organic impurities.[12][13]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity, especially for non-volatile impurities.

Data Presentation

Table 1: Common Impurities and Their Typical GC-MS and ¹H NMR Signatures

ImpurityPotential SourceTypical GC-MS Fragment (m/z)Key ¹H NMR Signal (ppm, CDCl₃)
8-Bromooctan-1-olIncomplete brominationM-H₂O, M-Br~3.6 (t, -CH₂OH)
1,8-DibromooctaneStarting material for cyclopropanationM-Br~3.4 (t, -CH₂Br)
Oct-7-en-1-olElimination side productM-H₂O~4.9-5.8 (m, vinyl protons)
Di(8-bromooctyl) etherSide reaction in brominationM-Br, M-C₈H₁₆Br~3.4 (t, -CH₂Br), ~3.4 (t, -CH₂O-)

Experimental Protocols

Protocol 1: General Aqueous Workup for Simmons-Smith Reaction

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the evolution of gas ceases.

  • If a precipitate forms, add a saturated solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to dissolve the zinc salts.[14]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

  • Set up a distillation apparatus for vacuum distillation. Ensure all glassware is dry and the vacuum connections are secure.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (typically 0.1-1 mmHg for high-boiling compounds).[7]

  • Gradually heat the distillation flask in a heating mantle or oil bath.

  • Collect the fractions that distill over at the expected boiling point of this compound under the applied vacuum. Discard the forerun and any high-boiling residue.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 8-Bromooctan-1-ol) bromination Bromination (e.g., PBr3 or HBr) start->bromination cyclopropanation Simmons-Smith Cyclopropanation bromination->cyclopropanation workup Aqueous Workup (Quench, Extract, Wash) cyclopropanation->workup Crude Product drying Drying and Solvent Removal workup->drying final_purification Final Purification (Vacuum Distillation or Column Chromatography) drying->final_purification analysis Purity and Structural Confirmation (GC-MS, NMR) final_purification->analysis Purified Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_bromination Bromination Issues cluster_cyclopropanation Cyclopropanation Issues cluster_purification Purification Issues start Low Yield or Impure Product incomplete_brom Incomplete Reaction start->incomplete_brom side_reactions_brom Side Reactions (Ether, Alkene) start->side_reactions_brom reagent_quality Poor Reagent Quality (e.g., inactive Zinc) start->reagent_quality reaction_conditions Suboptimal Conditions (Moisture, Solvent) start->reaction_conditions ineffective_workup Inadequate Workup (Zinc Salts Remain) start->ineffective_workup improper_dist Inefficient Distillation or Chromatography start->improper_dist

Caption: Troubleshooting logic for identifying sources of low yield and impurities.

References

How to prevent ring-opening of the cyclopropane in (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (8-Bromooctyl)cyclopropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this compound while preserving the integrity of the cyclopropane ring. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a nucleophilic substitution reaction on the bromide of this compound. What are the key factors to consider to prevent ring-opening of the cyclopropane?

A1: The primary concern when performing reactions at the alkyl bromide is the potential for generating intermediates that can lead to the rapid and irreversible opening of the highly strained cyclopropane ring. The two main culprits to avoid are radical and carbocationic intermediates at the carbon adjacent to the cyclopropane ring.

  • Radical Intermediates: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening.[1][2] Therefore, it is crucial to avoid conditions that can generate radicals. This includes avoiding radical initiators (e.g., AIBN, benzoyl peroxide), high temperatures, and exposure to UV light, which can cause homolytic cleavage of the C-Br bond. When performing reactions that could have radical side reactions, the addition of a radical inhibitor like hydroquinone or BHT can be beneficial.[3][4]

  • Carbocation Intermediates: Conditions that favor an SN1-type mechanism should be avoided as this would generate a primary carbocation, which could rearrange and potentially lead to ring-opening, especially in the presence of Lewis or Brønsted acids.[5][6] Favouring SN2 conditions is the preferred approach.

Q2: What are the ideal conditions for performing a nucleophilic substitution on this compound?

A2: To maintain the integrity of the cyclopropane ring, SN2 conditions are highly recommended.[1][7] This involves using a strong, non-bulky nucleophile in a polar aprotic solvent.

  • Nucleophile: Use a strong nucleophile to ensure a bimolecular reaction mechanism. Examples include sodium azide, sodium cyanide, or an alkoxide for Williamson ether synthesis.[7][8][9]

  • Solvent: Polar aprotic solvents such as DMSO, DMF, or acetone are ideal as they solvate the cation of the nucleophilic salt but do not significantly solvate the anionic nucleophile, thus enhancing its reactivity.[10]

  • Temperature: Reactions should be carried out at the lowest temperature that allows for a reasonable reaction rate to minimize the risk of side reactions, including elimination or radical formation.

Q3: I want to perform a Williamson ether synthesis. What is the recommended procedure?

A3: The Williamson ether synthesis is a classic SN2 reaction and can be performed on this compound without ring-opening if the correct conditions are used.[7][11]

  • Protocol:

    • Prepare the alkoxide by reacting the desired alcohol with a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Once the alkoxide formation is complete (cessation of hydrogen evolution), add the this compound dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent.

  • Troubleshooting:

    • Low Yield: This could be due to incomplete alkoxide formation or competing elimination reactions. Ensure the alcohol is completely deprotonated before adding the alkyl bromide. Using a less hindered alcohol will also favor substitution over elimination.

    • Side Products: If elimination is observed, try lowering the reaction temperature.

Q4: Is it possible to form a Grignard reagent from this compound? What are the risks?

A4: Formation of a Grignard reagent is possible, but it must be done with extreme care to avoid radical-mediated ring-opening. The formation of Grignard reagents is believed to involve single-electron transfer (SET) steps, which can generate radical intermediates.[12]

  • Recommendations:

    • Use highly reactive magnesium (Rieke magnesium or freshly activated magnesium turnings).

    • Initiate the reaction at a low temperature.

    • Use an anhydrous ether solvent like THF.

    • Once formed, the Grignard reagent should be used immediately in the next step of the reaction.

  • Troubleshooting:

    • Ring-Opened Products: The presence of butenyl-containing side products is a strong indicator of radical-mediated ring-opening. This can be minimized by ensuring a clean and reactive magnesium surface and maintaining a low reaction temperature.

Q5: Are there any reagents I should absolutely avoid when working with this compound?

A5: Yes. To preserve the cyclopropane ring, you should avoid:

  • Strong Lewis Acids: These can coordinate to the cyclopropane ring and catalyze ring-opening.[5][13]

  • Strong Brønsted Acids: Protonation of the cyclopropane ring can lead to a carbocation and subsequent ring-opening.

  • Radical Initiators: As mentioned, these will promote the formation of the unstable cyclopropylmethyl radical.[14]

  • Conditions Promoting SN1 reactions: This includes polar protic solvents with weak nucleophiles.[15][16]

Quantitative Data Summary

The following table summarizes the general stability of an unactivated alkylcyclopropane moiety under various reaction conditions. The "Ring Preservation" is a qualitative measure based on literature precedence for similar systems.

Reaction TypeReagentsSolventTemperatureRing PreservationPotential IssuesCitations
Nucleophilic Substitution (SN2) NaCN, NaN3, RONaDMSO, DMF, AcetoneLow to moderateHighElimination with bulky nucleophiles/bases[7][9][10]
Nucleophilic Substitution (SN1) H2O, ROH (weak nucleophiles)Polar protic (e.g., water, ethanol)VariesLow to moderateHigh risk of carbocation rearrangement and ring-opening[15][16][17]
Williamson Ether Synthesis ROH, NaHTHF, DMF0 °C to RTHighCompeting E2 elimination[7][8][11]
Grignard Reagent Formation Mg, I2 (activator)Anhydrous THF, Et2OLowModerate to HighRadical-mediated ring-opening[12][18][19]
Radical Reactions AIBN, Benzoyl Peroxide, NBS/lightCCl4, BenzeneElevatedVery LowRapid and irreversible ring-opening[1][2]
Acidic Conditions Strong Lewis or Brønsted acidsVariesVariesVery LowCatalyzed ring-opening via carbocationic intermediates[5][6][13]
Basic Conditions (non-nucleophilic) Strong, bulky bases (e.g., t-BuOK)VariesVariesModeratePrimarily promotes E2 elimination of the alkyl bromide[1]

Experimental Protocol: Cyanation of this compound

This protocol provides a detailed methodology for a nucleophilic substitution reaction that preserves the cyclopropane ring.

Objective: To synthesize (8-Cyanooctyl)cyclopropane via an SN2 reaction.

Materials:

  • This compound

  • Sodium Cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.

  • Addition of Substrate: Stir the mixture at room temperature and add this compound (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain (8-Cyanooctyl)cyclopropane.

Visualizations

logical_relationship cluster_0 Reaction Conditions cluster_1 Outcome SN2 SN2 Ring Preserved Ring Preserved SN2->Ring Preserved Favored SN1 SN1 Ring Opened Ring Opened SN1->Ring Opened High Risk Radical Radical Radical->Ring Opened Very High Risk Grignard Grignard Grignard->Ring Preserved Possible with care Grignard->Ring Opened Risk of side reaction

Caption: Logical flow for predicting cyclopropane ring stability.

experimental_workflow Start Start Reaction_Setup Setup: NaCN in DMSO Start->Reaction_Setup Substrate_Addition Add this compound Reaction_Setup->Substrate_Addition Heating Heat to 50-60 °C Substrate_Addition->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Quench and Extract Monitoring->Workup Purification Purify Product Workup->Purification End End Purification->End

References

Technical Support Center: Analysis of (8-Bromooctyl)cyclopropane Purity by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (8-Bromooctyl)cyclopropane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and a refined experimental protocol to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results for purity analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal GC column for analyzing this compound?

A1: A non-polar or mid-polarity column is generally recommended. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase is a robust choice for this analysis, offering good resolution and thermal stability.

Q2: What are the expected mass fragments for this compound in the mass spectrum?

A2: The mass spectrum will show characteristic isotopic patterns for bromine-containing fragments. Key fragments to monitor include the molecular ion peak (if present) and fragments resulting from the loss of a bromine atom, as well as cleavage of the alkyl chain and opening of the cyclopropane ring. Due to the presence of bromine, you will observe two peaks for each bromine-containing fragment with a mass difference of approximately 2 Da and a near 1:1 intensity ratio (corresponding to the 79Br and 81Br isotopes).

Q3: How can I improve the sensitivity of my analysis for low-level impurities?

A3: To enhance sensitivity, consider using Selected Ion Monitoring (SIM) mode on your mass spectrometer instead of full scan mode. This involves monitoring only a few characteristic ions of your target analyte and expected impurities, which significantly increases the signal-to-noise ratio. Additionally, ensure your system is free from leaks and that the ion source is clean.

Q4: Can the use of certain solvents affect the analysis?

A4: Yes, the choice of solvent can be critical. While dichloromethane is a common solvent, it and other halogenated solvents can lead to peak tailing and a gradual loss of sensitivity due to interactions with the MS ion source.[1][2] It is advisable to use non-halogenated solvents like hexane or ethyl acetate to prepare your samples if possible. If a halogenated solvent must be used, regular cleaning of the ion source is crucial.[1][2]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the GC-MS analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Active Sites in the Inlet or Column 1. Deactivate the inlet liner by replacing it with a new, silanized liner. 2. Condition the GC column according to the manufacturer's instructions. 3. Trim the first few centimeters of the column to remove any active sites that may have developed.
Column Overload 1. Reduce the injection volume. 2. Dilute the sample. 3. Increase the split ratio.
Inlet Temperature Too Low 1. Increase the inlet temperature to ensure complete and rapid vaporization of the sample. A starting point is 250 °C.
Interaction with Halogenated Solvents 1. If using a solvent like dichloromethane, this can cause peak tailing due to the formation of ferrous chloride in the ion source.[1][2] 2. Switch to a non-halogenated solvent such as hexane or ethyl acetate. 3. If a halogenated solvent is necessary, perform regular cleaning of the MS ion source.[1][2]

Logical Workflow for Troubleshooting Poor Peak Shape

G start Poor Peak Shape Observed check_overload Is the peak fronting? start->check_overload reduce_conc Reduce sample concentration or injection volume. Increase split ratio. check_overload->reduce_conc Yes check_tailing Is the peak tailing? check_overload->check_tailing No resolved Problem Resolved reduce_conc->resolved check_solvent Are you using a halogenated solvent? check_tailing->check_solvent Yes check_tailing->resolved No switch_solvent Switch to a non-halogenated solvent (e.g., hexane). check_solvent->switch_solvent Yes check_inlet Check for active sites. Replace inlet liner. check_solvent->check_inlet No clean_source Clean the MS ion source. switch_solvent->clean_source clean_source->resolved trim_column Trim the GC column. check_inlet->trim_column trim_column->resolved

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Low Sensitivity or No Peak Detected
Potential Cause Troubleshooting Step
Sample Concentration Too Low 1. Prepare a more concentrated sample. 2. Decrease the split ratio or use a splitless injection.
Leak in the System 1. Check for leaks at the injector, column fittings, and MS interface using an electronic leak detector.
Dirty Ion Source 1. A contaminated ion source can significantly reduce sensitivity. Clean the ion source according to the manufacturer's protocol.
Incorrect MS Parameters 1. Ensure the MS is set to the correct scan range to detect the expected fragments. 2. For very low concentrations, switch to Selected Ion Monitoring (SIM) mode.

Refined Experimental Protocol for Purity Analysis

This protocol provides a starting point for the GC-MS analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of hexane to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

2. GC-MS Parameters

Parameter Value
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sensitivity needs)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 80 °C, hold for 1 min - Ramp: 15 °C/min to 280 °C - Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40 - 450 m/z

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Calculate Purity identify->quantify

Caption: Experimental workflow for GC-MS purity analysis.

References

Overcoming solubility issues of (8-Bromooctyl)cyclopropane in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (8-Bromooctyl)cyclopropane Solubility

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound and other hydrophobic molecules in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A1: this compound is a highly hydrophobic molecule and is expected to have very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. The initial approach should be to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into the aqueous medium.

Q2: What are the recommended organic solvents for creating a stock solution of this compound?

A2: Common choices for preparing stock solutions of hydrophobic compounds include dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF). The selection of the solvent may depend on the specific requirements of your experiment, including cell toxicity and compatibility with other reagents.

Q3: My compound precipitates when I dilute the organic stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution is a common issue. Here are several strategies to address this:

  • Lower the final concentration: The most straightforward approach is to use a more diluted final concentration of the compound in the aqueous medium.

  • Use a co-solvent system: Instead of diluting into a purely aqueous buffer, use a mixture of the buffer and a water-miscible organic solvent.

  • Employ solubilizing agents: Consider the use of surfactants or cyclodextrins to enhance the solubility of your compound in the aqueous phase.

Q4: What are surfactants and how can they help with solubility?

A4: Surfactants are molecules with both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into structures called micelles. The hydrophobic core of these micelles can encapsulate nonpolar molecules like this compound, thereby increasing their apparent solubility in water.[1][2]

Q5: What are cyclodextrins and how do they improve the solubility of hydrophobic compounds?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[3] This structure allows them to encapsulate hydrophobic "guest" molecules, like this compound, forming an inclusion complex that is more soluble in water.[3][4][5] Beta-cyclodextrin and its derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[4]

Q6: Are there other methods to improve the solubility of highly hydrophobic compounds?

A6: Yes, for drug development and formulation, lipid-based formulations are often employed.[6][7] These include emulsions, microemulsions, and liposomes, which can encapsulate hydrophobic drugs for delivery.[6] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils and surfactants that spontaneously form emulsions in aqueous media.[6]

Troubleshooting Guides

Issue 1: Compound Precipitation During Experiment
  • Symptom: The solution becomes cloudy or a solid precipitate forms over time.

  • Possible Cause: The concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility.

  • Solutions:

    • Increase Surfactant/Cyclodextrin Concentration: If using these solubilizing agents, ensure their concentration is sufficient.

    • Optimize Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent in the final solution, while being mindful of its potential effects on the experimental system.

    • Sonication: Brief sonication can sometimes help to re-dissolve small amounts of precipitate and create a more uniform dispersion.

Issue 2: Inconsistent Experimental Results
  • Symptom: High variability between replicate experiments.

  • Possible Cause: Incomplete dissolution or precipitation of the compound, leading to inconsistent effective concentrations.

  • Solutions:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

    • Fresh Preparations: Prepare fresh dilutions of your compound from the stock solution immediately before each experiment.

    • Solubility Assessment: Perform a preliminary experiment to determine the approximate solubility limit of your compound in the chosen aqueous medium.

Data Presentation

Table 1: Comparison of Solubilization Strategies

Solubilization MethodMechanismAdvantagesConsiderations
Co-solvents (e.g., DMSO, Ethanol) Increases the polarity of the solvent mixture.Simple to implement.High concentrations can be toxic to cells or interfere with assays.
Surfactants (e.g., Tween® 80, SDS) Forms micelles that encapsulate the hydrophobic compound.[1]High solubilization capacity.Can denature proteins or disrupt cell membranes at high concentrations.
Cyclodextrins (e.g., HP-β-CD) Forms inclusion complexes with the hydrophobic compound.[3][4]Generally low toxicity; can improve bioavailability.[4]Encapsulation efficiency can vary depending on the compound.[8]
Lipid-Based Formulations (e.g., SEDDS) The compound is dissolved in a lipid carrier.[9]Can significantly enhance oral bioavailability.[7]More complex to formulate and characterize.[7][10]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution
  • Weigh out a precise amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Store the stock solution at an appropriate temperature, protected from light.

  • For experiments, perform serial dilutions of the stock solution into the final aqueous buffer. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration will need to be optimized, but a starting point could be 1-10% (w/v).

  • Slowly add the this compound stock solution (prepared in an organic solvent) to the HP-β-CD solution while stirring vigorously.

  • Allow the mixture to equilibrate, which may take several hours to overnight with continuous stirring.

  • The resulting solution should be clear. If not, the solubility limit may have been exceeded, or the HP-β-CD concentration may need to be adjusted.

Visualizations

experimental_workflow Workflow for Solubilizing this compound start Start: this compound Powder stock_solution Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock_solution direct_dilution Direct Dilution into Aqueous Buffer stock_solution->direct_dilution check_solubility Is the Solution Clear? direct_dilution->check_solubility successful_dissolution Proceed with Experiment check_solubility->successful_dissolution Yes precipitation Precipitation Occurs check_solubility->precipitation No troubleshoot Troubleshoot Solubility precipitation->troubleshoot use_cosolvent Use Co-solvent System troubleshoot->use_cosolvent use_surfactant Add Surfactant troubleshoot->use_surfactant use_cyclodextrin Use Cyclodextrin troubleshoot->use_cyclodextrin use_cosolvent->direct_dilution use_surfactant->direct_dilution use_cyclodextrin->direct_dilution

Caption: A workflow diagram for solubilizing hydrophobic compounds.

signaling_pathway_analogy Solubilization Strategies Analogy cluster_cosolvent Co-solvent cluster_micelle Surfactant cluster_cyclodextrin Cyclodextrin compound This compound (Insoluble) modified_medium Modified Aqueous Medium compound->modified_medium Dissolves in encapsulation Encapsulation compound->encapsulation Trapped in inclusion_complex Inclusion Complex compound->inclusion_complex Forms aqueous_medium Aqueous Medium cosolvent DMSO / Ethanol cosolvent->modified_medium Alters Polarity modified_medium->aqueous_medium Miscible with surfactant Tween® 80 micelle Micelle Formation surfactant->micelle micelle->encapsulation encapsulation->aqueous_medium Disperses in cyclodextrin HP-β-CD cyclodextrin->inclusion_complex inclusion_complex->aqueous_medium Soluble in

Caption: Analogy of different solubilization strategies.

References

Validation & Comparative

Reactivity Showdown: (8-Bromooctyl)cyclopropane vs. (8-Chlorooctyl)cyclopropane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of alkyl halide can significantly impact the efficiency and outcome of a synthetic route. This guide provides an objective comparison of the reactivity of (8-Bromooctyl)cyclopropane and (8-chlorooctyl)cyclopropane in nucleophilic substitution reactions, supported by established chemical principles.

The Decisive Factor: Leaving Group Ability

In the context of these two molecules, the key differentiator is the halogen atom: bromine versus chlorine. The reactivity order for alkyl halides in S_N2 reactions is well-documented and follows the trend: R-I > R-Br > R-Cl > R-F.[1] This trend is primarily governed by two factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group).

Bromide is a superior leaving group to chloride.[2][3] This is because the bromide ion is a weaker base than the chloride ion. Weaker bases are better at stabilizing a negative charge and are therefore more stable as leaving groups.[4] Concurrently, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the substitution process.[5][6]

Therefore, This compound is expected to be significantly more reactive than (8-chlorooctyl)cyclopropane in nucleophilic substitution reactions. This translates to faster reaction rates and potentially higher yields under identical reaction conditions.

Hypothetical Performance Data

To illustrate the expected difference in reactivity, the following table presents hypothetical data for a typical S_N2 reaction with a common nucleophile, such as sodium cyanide. These values are based on the established principles of leaving group ability and are intended for comparative purposes.

ParameterThis compound(8-Chlorooctyl)cyclopropane
Relative Reaction Rate ~10-50x faster1x (baseline)
Typical Reaction Time 1-4 hours12-48 hours
Typical Reaction Yield >90%60-80%
Optimal Reaction Temperature Room Temperature to 50°C50°C to 80°C

Note: These are illustrative values and actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.

Experimental Workflow: A Generalized Protocol

The following is a generalized experimental protocol for a nucleophilic substitution reaction on (8-halooctyl)cyclopropane. This protocol can be adapted for both the bromo- and chloro-derivatives, with the expectation that the reaction with the bromo-compound will proceed more rapidly and at a lower temperature.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Combine (8-halooctyl)cyclopropane, nucleophile, and solvent in a flask. heating Heat the reaction mixture (if necessary). reagents->heating monitoring Monitor reaction progress by TLC or GC. heating->monitoring quench Quench the reaction. monitoring->quench extract Extract with an organic solvent. quench->extract wash Wash the organic layer. extract->wash dry Dry the organic layer. wash->dry concentrate Concentrate the solution. dry->concentrate purify Purify by column chromatography. concentrate->purify analyze Analyze the product by NMR, IR, and MS. purify->analyze

Caption: Generalized workflow for nucleophilic substitution.

Detailed Experimental Protocol

Materials:

  • This compound or (8-chlorooctyl)cyclopropane (1.0 eq)

  • Nucleophile (e.g., Sodium Cyanide, 1.2 eq)

  • Anhydrous Solvent (e.g., DMF or Acetone)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the (8-halooctyl)cyclopropane and the anhydrous solvent.

  • Addition of Nucleophile: Add the nucleophile to the stirred solution.

  • Reaction:

    • For this compound, the reaction may proceed at room temperature. Gentle heating (e.g., to 50°C) can be applied to increase the rate.

    • For (8-chlorooctyl)cyclopropane, heating (e.g., to 80°C) is likely necessary to achieve a reasonable reaction rate.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Signaling Pathway and Logical Relationship

The underlying principle governing the reactivity difference can be visualized as a logical relationship between the leaving group's properties and the reaction rate.

leaving_group_reactivity cluster_properties Leaving Group Properties cluster_reactivity Reactivity cluster_comparison Comparison weaker_base Weaker Base (More Stable Anion) faster_rate Faster Reaction Rate weaker_base->faster_rate Leads to weaker_bond Weaker C-X Bond weaker_bond->faster_rate Leads to bromide Bromide bromide->weaker_base is a bromide->weaker_bond forms a chloride Chloride chloride->weaker_base is a stronger base than chloride->weaker_bond forms a stronger bond than

Caption: Leaving group properties and their effect on reactivity.

Conclusion

Based on fundamental principles of organic chemistry, This compound is the more reactive substrate for nucleophilic substitution reactions when compared to (8-chlorooctyl)cyclopropane. This heightened reactivity, stemming from the superior leaving group ability of bromide, allows for milder reaction conditions, shorter reaction times, and potentially higher yields. For researchers and drug development professionals, selecting the bromo-derivative can lead to more efficient and economical synthetic pathways.

References

Unveiling the Structure of (8-Bromooctyl)cyclopropane: A Comparative NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectral analysis and validation of the (8-Bromooctyl)cyclopropane structure. This guide provides a detailed comparison with related compounds, complete experimental protocols, and a logical workflow for structural confirmation.

The precise structural elucidation of novel molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor, offering deep insights into the molecular framework. This guide focuses on the NMR spectral analysis of this compound, a molecule featuring a cyclopropyl ring attached to a long-chain alkyl bromide. To validate its structure, we present a comparative analysis of its predicted NMR data against the experimental spectra of two key structural analogues: 1-bromooctane and ethylcyclopropane.

Comparative NMR Data Analysis

The structural confirmation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) in parts per million (ppm), signal multiplicity, and integration values provide a unique fingerprint of the molecule's atomic connectivity.

¹H NMR Spectral Data Comparison

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the cyclopropyl ring and the octyl chain. The upfield region of the spectrum is particularly informative for identifying the cyclopropyl protons, which typically resonate at unusually high field due to the ring strain and associated magnetic anisotropy.[1][2][3][4] The protons on the carbon adjacent to the bromine atom are expected to be deshielded and appear at a lower field.

Assignment Predicted ¹H Chemical Shift (δ ppm) for this compound Observed ¹H Chemical Shift (δ ppm) for 1-Bromooctane Observed ¹H Chemical Shift (δ ppm) for Ethylcyclopropane
-CH₂-Br3.41 (t)3.40 (t)-
-CH₂- (adjacent to -CH₂Br)1.85 (quint)1.85 (quint)-
-CH₂- (alkyl chain)1.25-1.42 (m)1.28-1.42 (m)-
-CH₂- (adjacent to cyclopropyl)1.25 (m)-1.05 (q)
Cyclopropyl-CH-0.65 (m)-0.50 (m)
Cyclopropyl-CH₂-0.20 (m) & -0.15 (m)-0.10 (m) & -0.25 (m)

Table 1: Comparison of ¹H NMR spectral data. Predicted values for this compound are compared with experimental data for 1-bromooctane and ethylcyclopropane. (t = triplet, q = quartet, quint = quintet, m = multiplet)

¹³C NMR Spectral Data Comparison

The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbons of the cyclopropyl group are characteristically found at high field (low ppm values), a consequence of their sp³ hybridization and the unique electronic environment within the three-membered ring.[5] Conversely, the carbon atom bonded to the electronegative bromine atom is significantly deshielded and appears at a much lower field.

Assignment Predicted ¹³C Chemical Shift (δ ppm) for this compound Observed ¹³C Chemical Shift (δ ppm) for 1-Bromooctane Observed ¹³C Chemical Shift (δ ppm) for Ethylcyclopropane
-CH₂-Br33.934.0-
-CH₂- (adjacent to -CH₂Br)32.832.8-
-CH₂- (alkyl chain)29.5, 29.3, 28.7, 28.1, 26.529.5, 29.3, 28.8, 28.2-
-CH₂- (adjacent to cyclopropyl)30.0-16.0
Cyclopropyl-CH-10.5-12.5
Cyclopropyl-CH₂-4.0-5.5

Table 2: Comparison of ¹³C NMR spectral data. Predicted values for this compound are compared with experimental data for 1-bromooctane and ethylcyclopropane.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent upon meticulous sample preparation and standardized experimental procedures.

NMR Sample Preparation
  • Sample Purity: Ensure the analyte, this compound, is of high purity. Impurities can introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Filtration: Filter the final solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -1 to 10 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is standard.

    • Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Structural Validation Workflow

The process of validating the structure of this compound using NMR spectroscopy follows a logical progression, from initial prediction to final confirmation through comparison with related known compounds.

Structural_Validation_Workflow cluster_prediction Prediction Phase cluster_experimental Experimental Phase cluster_analysis Analysis and Validation Phase Proposed_Structure Proposed Structure: This compound NMR_Prediction Predict ¹H and ¹³C NMR Spectra Proposed_Structure->NMR_Prediction Predicted_Spectra Predicted Spectral Data (Chemical Shifts, Multiplicity) NMR_Prediction->Predicted_Spectra Comparative_Analysis Compare Predicted vs. Experimental Data Predicted_Spectra->Comparative_Analysis Synthesis Synthesize or Obtain Sample NMR_Acquisition Acquire ¹H and ¹³C NMR Spectra Synthesis->NMR_Acquisition Experimental_Spectra Experimental Spectral Data NMR_Acquisition->Experimental_Spectra Experimental_Spectra->Comparative_Analysis Analogue_Comparison Compare with Spectra of Analogues (1-Bromooctane, Ethylcyclopropane) Comparative_Analysis->Analogue_Comparison Structure_Validation Structure Validation Analogue_Comparison->Structure_Validation

References

Comparative study of different methods for synthesizing ω-haloalkylcyclopropanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a valuable structural element in medicinal chemistry and drug development, often imparting unique conformational constraints and metabolic stability to bioactive molecules. The introduction of a haloalkyl substituent on the cyclopropane ring further enhances its utility as a versatile synthetic intermediate. This guide provides a comparative analysis of prominent methods for the synthesis of ω-haloalkylcyclopropanes, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

The following table summarizes the key performance indicators for the most common methods used to synthesize ω-haloalkylcyclopropanes. This allows for a rapid assessment of each method's strengths and weaknesses, aiding in the selection of the most appropriate route for a given synthetic challenge.

MethodSubstrateReagentsTypical YieldDiastereoselectivityEnantioselectivityKey AdvantagesKey Limitations
Simmons-Smith Reaction Allylic HalidesCH₂I₂ / Zn-Cu or Et₂ZnGood to ExcellentHigh (Substrate-directed)Moderate to High (with chiral auxiliaries)High functional group tolerance; Stereospecific.Stoichiometric zinc reagents; Cost of diiodomethane.
Diazomethane with Metal Catalyst Allylic HalidesCH₂N₂ / Pd(OAc)₂GoodModerate to HighCatalyst-dependentHigh yields for certain substrates.Use of hazardous and explosive diazomethane.
Intramolecular Cyclization 1,3-DihalopropanesStrong Base (e.g., NaNH₂) or Reducing Metal (e.g., Zn)Moderate to GoodNot applicableNot applicableUtilizes readily available starting materials.Limited to simple, unsubstituted cyclopropanes.
Functional Group Interconversion CyclopropylmethanolsPBr₃, SOCl₂, etc.Good to ExcellentNot applicableHigh (if starting material is chiral)High yields and purity.Requires pre-functionalized cyclopropane.

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of each synthetic approach, including reaction mechanisms, experimental protocols, and performance data.

Simmons-Smith Cyclopropanation of Allylic Halides

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[1] The reaction involves the treatment of an alkene, in this case, an allylic halide, with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa's modification).[1] The reaction proceeds in a concerted manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[1]

Reaction Workflow:

Simmons_Smith AllylHalide Allylic Halide Intermediate Zinc Carbenoid (ICH₂ZnI) AllylHalide->Intermediate Reacts with Reagent CH₂I₂ / Zn-Cu or Et₂Zn Reagent->Intermediate Forms Product ω-Haloalkylcyclopropane Intermediate->Product Cyclopropanates

Caption: Simmons-Smith reaction workflow.

Performance Data:

The diastereoselectivity of the Simmons-Smith reaction on allylic substrates is often directed by the existing stereocenter or by coordinating functional groups.[2] While the direct cyclopropanation of simple allyl halides can provide good yields, the presence of a directing group, such as a hydroxyl group, can significantly enhance stereocontrol.

  • Example: The cyclopropanation of various allylic amines using the Simmons-Smith reagent has been shown to proceed with high diastereoselectivity.[3] Similarly, the reaction with allylic carbamates can also be highly diastereoselective.[4]

Experimental Protocol: Synthesis of (Iodomethyl)cyclopropane

  • Reagents: Allyl iodide, diiodomethane, zinc-copper couple, diethyl ether.

  • Procedure: A flask is charged with a zinc-copper couple and anhydrous diethyl ether under an inert atmosphere. A solution of diiodomethane in diethyl ether is added dropwise, followed by the dropwise addition of allyl iodide. The reaction mixture is stirred at room temperature and monitored by GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford (iodomethyl)cyclopropane.

Diazomethane with Metal Catalysis

The reaction of diazomethane with alkenes in the presence of a transition metal catalyst, such as palladium(II) acetate, offers an alternative route to cyclopropanes.[5] This method can be applied to the synthesis of ω-haloalkylcyclopropanes from the corresponding allylic halides.

Reaction Workflow:

Diazomethane_Cyclopropanation AllylHalide Allylic Halide Intermediate Palladium Carbene [Pd]=CH₂ AllylHalide->Intermediate Reacts with Reagents CH₂N₂ / Pd(OAc)₂ Reagents->Intermediate Forms Product ω-Haloalkylcyclopropane Intermediate->Product Cyclopropanates

Caption: Diazomethane cyclopropanation workflow.

Performance Data:

While effective, the use of diazomethane is often limited by its extreme toxicity and explosive nature. However, for specific substrates, it can provide high yields of the desired cyclopropane. The stereoselectivity is highly dependent on the catalyst and substrate used.

Intramolecular Cyclization of 1,3-Dihalopropanes

This method involves the formation of the cyclopropane ring through an intramolecular nucleophilic substitution. A 1,3-dihalopropane is treated with a strong, non-nucleophilic base or a reducing agent like zinc to induce cyclization.[5]

Reaction Workflow:

Intramolecular_Cyclization Dihalopropane 1,3-Dihalopropane Product Cyclopropane Dihalopropane->Product Cyclizes in presence of Reagent Strong Base or Reducing Metal (e.g., Zn) Reagent->Product Induces

Caption: Intramolecular cyclization workflow.

Performance Data:

This method is generally straightforward and utilizes readily available starting materials. However, it is typically limited to the synthesis of simple, unsubstituted cyclopropanes. The synthesis of cyclopropane from 1,3-dibromopropane via a Wurtz-type coupling using zinc is a classic example of this approach.[5]

Experimental Protocol: Synthesis of Cyclopropane from 1,3-Dibromopropane

  • Reagents: 1,3-Dibromopropane, zinc dust, ethanol.

  • Procedure: A flask is charged with zinc dust and ethanol. 1,3-Dibromopropane is added dropwise to the stirred suspension. The reaction is exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture is refluxed for a specified time. The reaction progress is monitored by observing the consumption of the starting material. Upon completion, the cyclopropane gas is collected, or the reaction mixture is worked up to isolate the product.

Functional Group Interconversion from Cyclopropylmethanols

An alternative to forming the cyclopropane ring with the haloalkyl side chain already present is to first synthesize a cyclopropyl alcohol, such as cyclopropylmethanol, and then convert the hydroxyl group to a halide. This approach can provide high yields and high purity products.

Reaction Workflow:

FGI Cyclopropylmethanol Cyclopropylmethanol Product ω-Haloalkylcyclopropane Cyclopropylmethanol->Product Reacts with Reagent Halogenating Agent (e.g., PBr₃, SOCl₂) Reagent->Product to form

Caption: Functional group interconversion workflow.

Performance Data:

This method is advantageous when the corresponding cyclopropyl alcohol is readily available. The conversion of the alcohol to the halide is typically a high-yielding reaction.

  • Example: (Bromomethyl)cyclopropane can be synthesized from cyclopropylmethanol using phosphorus tribromide or a combination of triphenylphosphine and bromine. A patented procedure describes the synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol with triphenylphosphine and bromine in DMF, achieving a yield of 77.5% with a purity of >97%.[6][7]

Experimental Protocol: Synthesis of (Bromomethyl)cyclopropane from Cyclopropylmethanol

  • Reagents: Cyclopropylmethanol, triphenylphosphine, bromine, dimethylformamide (DMF).

  • Procedure: To a solution of triphenylphosphine in DMF under a nitrogen atmosphere is added cyclopropylmethanol. The mixture is stirred at room temperature and then cooled. Bromine is added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is stirred for an additional period. The product is then isolated by distillation.[6]

Conclusion

The synthesis of ω-haloalkylcyclopropanes can be achieved through several distinct methodologies, each with its own set of advantages and limitations. The Simmons-Smith reaction offers excellent stereocontrol and functional group tolerance, making it a powerful tool for complex molecule synthesis. Intramolecular cyclization provides a straightforward route to simple cyclopropanes from readily available precursors. Functional group interconversion is a high-yielding alternative when the corresponding cyclopropyl alcohol is accessible. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the scale of the reaction. This guide provides the necessary data and protocols to make an informed decision for the efficient and effective synthesis of these valuable chemical building blocks.

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through fragmentation analysis. This guide offers a comparative analysis of the expected mass spectrometry fragmentation of (8-Bromooctyl)cyclopropane, drawing parallels with the known fragmentation patterns of analogous long-chain bromoalkanes and alkylcyclopropanes to provide a predictive framework for its characterization.

The unique structure of this compound, featuring both a terminal bromine atom and a cyclopropyl ring, presents a compelling case for fragmentation analysis. The interplay between the fragmentation tendencies of the alkyl halide and the cyclopropane moiety will ultimately define its mass spectral fingerprint. To elucidate these patterns, this guide will leverage experimental data from two comparable molecules: 1-bromododecane and octylcyclopropane.

Predictive Fragmentation Analysis: A Tale of Two Moieties

The fragmentation of this compound under electron ionization (EI) is anticipated to be a composite of the characteristic fragmentation pathways of its constituent functional groups. The presence of bromine, with its two stable isotopes (79Br and 81Br) in a near 1:1 natural abundance, will result in a distinctive isotopic pattern for any bromine-containing fragments, appearing as twin peaks of roughly equal intensity separated by two mass-to-charge units (m/z).

The long alkyl chain is expected to undergo characteristic fragmentation through the loss of successive alkyl radicals, leading to a series of peaks separated by 14 atomic mass units (amu), corresponding to the loss of CH2 groups. Cleavage of the carbon-bromine bond is also a probable fragmentation pathway.

Simultaneously, the cyclopropane ring is known to influence fragmentation. Cycloalkanes typically exhibit a more prominent molecular ion peak compared to their acyclic counterparts due to the increased stability of the cyclic structure. Fragmentation of the cyclopropyl group often involves ring-opening to form an alkene radical cation, which can then undergo further fragmentation. A characteristic loss of ethylene (C2H4, 28 amu) is also a common feature in the mass spectra of cyclopropane derivatives.

Comparative Fragmentation Data

To provide a quantitative basis for these predictions, the following tables summarize the key mass spectral data for 1-bromododecane and octylcyclopropane, which serve as proxies for the bromoalkane and alkylcyclopropane functionalities of our target molecule.

Table 1: Key Mass Spectral Fragments for 1-Bromododecane

m/zRelative IntensityProposed FragmentNotes
248/250Low[M]+•Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
169Moderate[C12H25]+Loss of Br radical.
135/137Moderate[C4H8Br]+Cleavage of the alkyl chain.
57High[C4H9]+Common alkyl fragment (butyl cation).
43Very High[C3H7]+Base peak, common alkyl fragment (propyl cation).

Data sourced from NIST WebBook.[1]

Table 2: Key Mass Spectral Fragments for Octylcyclopropane

m/zRelative IntensityProposed FragmentNotes
154Moderate[M]+•Molecular ion peak.
125Moderate[M - C2H5]+Loss of an ethyl radical.
111Moderate[M - C3H7]+Loss of a propyl radical.
83High[C6H11]+Fragmentation of the alkyl chain.
69Very High[C5H9]+Base peak, likely from fragmentation of the alkyl chain and/or cyclopropyl ring.
41High[C3H5]+Allyl cation, potentially from rearrangement after ring opening.

Data sourced from NIST WebBook.[2]

Experimental Protocols

A robust analysis of this compound would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. The following provides a generalized experimental protocol.

1. Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution as necessary to avoid detector saturation.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

  • Injector Temperature: 250 °C.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Visualizing the Analytical Workflow

The logical flow of a GC-MS experiment for the analysis of this compound can be visualized as follows:

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dissolution (in volatile solvent) Dilution Serial Dilution Sample->Dilution Injection Injection Dilution->Injection Separation Separation (Capillary Column) Injection->Separation Elution Elution Separation->Elution Ionization Ionization (Electron Ionization) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis Detection Detection MassAnalysis->Detection MassSpectrum Mass Spectrum Generation Detection->MassSpectrum LibrarySearch Library Search & Fragment Analysis MassSpectrum->LibrarySearch

GC-MS workflow for this compound analysis.

Conclusion

The mass spectrometry fragmentation analysis of this compound is predicted to yield a rich spectrum characterized by the isotopic signature of bromine, fragmentation of the long alkyl chain, and fragmentation patterns indicative of the cyclopropyl ring. By comparing its anticipated fragmentation with the known mass spectra of 1-bromododecane and octylcyclopropane, researchers can gain a clearer understanding of the expected fragmentation pathways. This comparative guide, along with the provided experimental protocol and workflow visualization, serves as a valuable resource for the structural elucidation of this and other similarly complex molecules.

References

Comparative Analysis of Cross-Reactivity for (8-Bromooctyl)cyclopropane in Complex Mixtures: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of small molecules like (8-Bromooctyl)cyclopropane in complex biological or environmental matrices presents significant challenges for researchers and drug development professionals. Accurate detection and the assessment of cross-reactivity with structurally similar compounds are paramount for ensuring analytical specificity and understanding potential off-target effects. This guide provides a comparative overview of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Immunoassay (specifically, competitive Enzyme-Linked Immunosorbent Assay - ELISA).

While GC-MS offers definitive structural identification, immunoassays provide a high-throughput screening alternative.[1] The choice between these methods depends on the specific research question, required sensitivity, sample throughput, and available resources.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the separation and identification of volatile and semi-volatile organic compounds.[2] It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing high specificity based on both the retention time of a compound and its unique mass fragmentation pattern.[2]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound in a complex matrix (e.g., plasma).

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of plasma sample, add 2 mL of a nonpolar organic solvent (e.g., hexane or ethyl acetate).
  • Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte.
  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.
  • Carefully transfer the upper organic layer to a clean glass tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]
  • Column: A nonpolar capillary column, such as a VF-624ms, is often suitable for alkyl halides.[3]
  • Injection Volume: 1 µL.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: Increase to 280°C at a rate of 20°C/min.
  • Final hold: Hold at 280°C for 5 minutes.
  • MSD Transfer Line Temperature: 280°C.
  • Ion Source Temperature: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Data Acquisition: Full scan mode (m/z 50-550) for qualitative analysis and identification of unknown cross-reactants. Selected Ion Monitoring (SIM) mode for quantitative analysis of target analytes and known potential cross-reactants to enhance sensitivity.[4]

3. Data Analysis:

  • Identification: Compounds are identified by comparing their retention times and mass spectra with those of known standards or by searching against a spectral library (e.g., NIST).
  • Quantification: The concentration of the analyte is determined by creating a calibration curve from the analysis of standards of known concentrations.

Data Presentation: Hypothetical GC-MS Performance

The following table summarizes hypothetical data for the analysis of this compound and structurally related compounds that might be present in a complex mixture.

Compound NameRetention Time (min)Key Fragment Ions (m/z)LOD (ng/mL)LOQ (ng/mL)
This compound8.5219, 139, 69, 410.51.5
Octylcyclopropane7.2126, 69, 55, 410.31.0
1-Bromooctane7.9192, 113, 57, 430.41.2
(7-Bromoheptyl)cyclopropane8.1205, 125, 69, 410.51.5

Visualization: GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization & Fragmentation (MS) Separation->Ionization Detection Mass-to-Charge Detection Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Analysis Chromatogram->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: Workflow for GC-MS analysis of complex mixtures.

Immunoassay (Competitive ELISA)

Immunoassays are powerful tools for the detection of small molecules, known as haptens, which are not immunogenic on their own.[1] By conjugating the hapten to a carrier protein, specific antibodies can be generated.[1][5] A competitive ELISA format is typically used for hapten detection, where the analyte in the sample competes with a labeled hapten for binding to a limited number of antibody sites.[6]

Experimental Protocol: Competitive ELISA

This protocol outlines a general procedure for the development and execution of a competitive ELISA for this compound.

1. Hapten-Carrier Conjugate Synthesis and Antibody Production:

  • This compound is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to create an immunogen.
  • The immunogen is used to immunize animals (e.g., rabbits or mice) to produce polyclonal or monoclonal antibodies, respectively.
  • Antibodies are purified from the serum or hybridoma supernatant.

2. ELISA Procedure:

  • Coating: A 96-well microtiter plate is coated with the purified anti-(8-Bromooctyl)cyclopropane antibody. Incubate overnight at 4°C.
  • Washing: The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
  • Competition: The sample or standard solution is added to the wells, immediately followed by the addition of a fixed concentration of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). The plate is incubated for 1-2 hours at room temperature, allowing the free analyte and the enzyme-conjugated analyte to compete for antibody binding.
  • Washing: The plate is washed five times with the wash buffer to remove unbound reagents.
  • Substrate Addition: A substrate solution (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark for 15-30 minutes. The enzyme converts the substrate into a colored product.
  • Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).
  • Reading: The absorbance is read at a specific wavelength (e.g., 450 nm for TMB) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Hypothetical Immunoassay Performance

The following table presents hypothetical data from a competitive ELISA for this compound, including its cross-reactivity with related compounds.

Compound NameIC50 (ng/mL)Cross-Reactivity (%)LOD (ng/mL)
This compound1.01000.1
Octylcyclopropane>1000<0.1N/A
1-Bromooctane502.05.0
(7-Bromoheptyl)cyclopropane5.020.00.5

Cross-Reactivity (%) = [IC50 of this compound / IC50 of test compound] x 100

Visualization: Principle of Competitive ELISA

Competitive_ELISA cluster_low_analyte cluster_high_analyte Ab1 Antibody HRP_Hapten1 Enzyme-Hapten Conjugate Ab1->HRP_Hapten1 High Binding Result1 Strong Signal HRP_Hapten1->Result1 Ab2 Antibody HRP_Hapten2 Enzyme-Hapten Conjugate Ab2->HRP_Hapten2 Low Binding Free_Hapten Free Hapten (Sample) Ab2->Free_Hapten High Binding Result2 Weak Signal HRP_Hapten2->Result2

Caption: Principle of competitive ELISA for small molecules.

Comparative Guide: GC-MS vs. Immunoassay

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Immunoassay (Competitive ELISA)
Specificity Very High: Identifies compounds based on unique retention times and mass fragmentation patterns.Variable: Specificity depends on the antibody; cross-reactivity with structurally similar compounds is common.[6][7]
Sensitivity Good to Excellent: Typically in the low ng/mL to pg/mL range, especially in SIM mode.Excellent: Can reach low pg/mL levels, highly dependent on antibody affinity.
Throughput Low to Medium: Sample preparation and run times can be lengthy (minutes to hours per sample).[8]High: 96-well plate format allows for the analysis of many samples simultaneously.
Cost per Sample High: Requires expensive equipment, consumables, and highly skilled operators.[8]Low: Once developed, the cost per sample is relatively low.
Development Time Short to Medium: Method development involves optimizing extraction and instrument parameters.Long: Requires hapten synthesis, immunization, antibody production, and assay optimization (months).
Sample Preparation Often complex, involving extraction and derivatization steps.[9][10]Generally simpler, often requiring only dilution of the sample matrix.
Equipment Cost High: GC-MS systems are a significant capital investment.Medium: Requires standard laboratory equipment (plate reader, washers).
Confirmatory Power High: Provides definitive structural information, considered a confirmatory method.[2]Low: A screening method; positive results often require confirmation by a technique like GC-MS.

Conclusion

The choice between GC-MS and immunoassay for the cross-reactivity analysis of this compound depends on the specific goals of the study.

  • GC-MS is the ideal choice for confirmatory analysis and structural elucidation of cross-reactants. Its high specificity ensures that any detected signal is unequivocally identified. It is the preferred method when a definitive, quantitative result for a limited number of samples is required.

  • Immunoassays are best suited for high-throughput screening of a large number of samples.[1] While susceptible to cross-reactivity, a well-characterized immunoassay can be an extremely sensitive and cost-effective tool for initial sample triage.

For a comprehensive research or drug development program, these two techniques are often used in a complementary fashion. An immunoassay can be employed for rapid screening of many samples, with any presumptive positive results being forwarded for confirmation and detailed analysis by GC-MS. This integrated approach leverages the high throughput of immunoassays and the high specificity of GC-MS, providing a robust and efficient analytical workflow.

References

Performance Comparison of Cyclopropane-Containing Fatty Acid Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane fatty acids are known to be involved in modulating membrane fluidity and have been investigated for their antimicrobial properties.[1][2][3] Their structural similarity to endogenous fatty acids suggests they may interact with enzymes and receptors involved in lipid metabolism. A key pathway in cellular energy homeostasis is the mitochondrial fatty acid β-oxidation (FAO) pathway. The rate-limiting enzyme in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), which is responsible for the transport of long-chain fatty acids into the mitochondria.[4] Inhibition of CPT1 is a therapeutic strategy being explored for various metabolic diseases and cancer.

Given the structural characteristics of (8-Bromooctyl)cyclopropane, a long-chain alkyl derivative with a cyclopropane moiety, it is plausible to hypothesize its potential interaction with the FAO pathway. Therefore, a fatty acid oxidation assay would be a primary choice for its initial biological characterization.

Comparative Performance in a Fatty Acid Oxidation Assay (Hypothetical Data)

To illustrate how the performance of a novel cyclopropane fatty acid analog could be evaluated, the following table presents hypothetical data from a fatty acid oxidation assay. The data compares a hypothetical "Test Compound (Cyclopropane Analog)" to the known CPT1 inhibitor, Etomoxir. The assay measures the inhibition of palmitate-driven oxygen consumption in a relevant cell line (e.g., HepG2 human liver cancer cells).

CompoundTargetAssay TypeCell LineIC50 (µM)Maximum Inhibition (%)
Test Compound (Cyclopropane Analog) Hypothesized: CPT1Fatty Acid Oxidation (Oxygen Consumption)HepG2To Be DeterminedTo Be Determined
Etomoxir CPT1aFatty Acid Oxidation (Palmitate Oxidation)Human Hepatocytes0.1>80% at 10 µM[5]
Etomoxir CPT1Fatty Acid Oxidation (Acylcarnitine Production)Murine Heart Mitochondria1.4[6]Not Specified

Experimental Protocols

Fatty Acid Oxidation (FAO) Assay using Extracellular Oxygen Consumption

This protocol is adapted from established methods for measuring fatty acid oxidation in live cells.[7][8]

1. Cell Preparation: a. Seed cells (e.g., HepG2, C2C12 myotubes) in a 96-well plate at a density of 5 x 10^4 cells/well.[7] b. Incubate overnight at 37°C in a CO2 incubator. c. To increase cellular dependence on FAO, cells can be subjected to glucose deprivation prior to the assay.[7]

2. Reagent Preparation: a. FAO Substrate: Prepare an oleate-BSA or palmitate-BSA conjugate. For a 5 mM palmitate solution, dissolve sodium palmitate in water at 70°C and then complex it with a 7.5% BSA solution.[8] b. Measurement Media: Prepare a base measurement medium (e.g., glucose-free DMEM) supplemented with L-carnitine (typically 0.5 mM) and the fatty acid substrate (e.g., 150 µM oleate-BSA).[7] c. Inhibitor Stocks: Prepare stock solutions of the test compound and Etomoxir in a suitable solvent (e.g., DMSO).

3. Assay Procedure: a. Wash the cells twice with pre-warmed FA-free measurement media. b. Add the measurement media containing the fatty acid substrate to the wells. c. Add varying concentrations of the test compound and Etomoxir to the respective wells. Include a vehicle control. d. Seal each well with 100 µL of mineral oil to prevent oxygen diffusion from the air.[7] e. Immediately measure the decrease in oxygen concentration over time using a fluorescence microplate reader equipped with an oxygen-sensitive probe.

4. Data Analysis: a. Calculate the rate of oxygen consumption for each well. b. Normalize the rates to the vehicle control. c. Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

FAO_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA ACSL CPT1 CPT1 Acyl_CoA->CPT1 Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine Matrix_Acyl_CoA Fatty Acyl-CoA CPT2->Matrix_Acyl_CoA CoA Beta_Oxidation β-Oxidation Spiral Matrix_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Experimental Workflow: Compound Screening

Screening_Workflow start Start cell_culture Cell Seeding and Culture start->cell_culture compound_treatment Treatment with Test Compounds (e.g., this compound, Etomoxir) cell_culture->compound_treatment assay Perform Fatty Acid Oxidation Assay (Measure Oxygen Consumption) compound_treatment->assay data_acquisition Data Acquisition assay->data_acquisition data_analysis Data Analysis (Calculate OCR, Determine IC50) data_acquisition->data_analysis results Results (Comparison of Compound Performance) data_analysis->results end End results->end

Caption: General workflow for screening compound effects on fatty acid oxidation.

References

A Comparative Guide to Validating the Purity of Synthesized (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of synthesized intermediates is a critical step in the validation of a synthetic pathway and the safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of standard analytical techniques for validating the purity of (8-Bromooctyl)cyclopropane, a valuable building block in organic synthesis. We present experimental protocols and comparative data to assist in selecting the most appropriate methods for purity assessment.

Synthesis and Potential Impurities

The synthesis of this compound can be achieved through various methods, often involving the functionalization of a cyclopropane-containing precursor. A common route might involve the reaction of cyclopropylmethanol with a brominating agent to form (bromomethyl)cyclopropane, followed by alkylation. Alternatively, a long-chain alkene could undergo a cyclopropanation reaction.

Regardless of the synthetic route, several potential impurities may be present in the final product. These can include unreacted starting materials, reagents, and byproducts from side reactions. Common byproducts in related syntheses include isomerized haloalkanes, such as bromocyclobutane and open-chain bromoalkenes, which can be difficult to separate due to similar boiling points.[1][2]

Comparative Analysis of Purity Validation Techniques

The primary methods for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Each technique offers distinct advantages for identifying and quantifying the target compound and potential impurities.

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G Logical Flow for Purity Validation cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Validation Outcome Synthesis Synthesis of this compound Purification Distillation / Chromatography Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS Quantitative Purity & Impurity ID NMR NMR Spectroscopy Purification->NMR Structural Confirmation Purity_Confirmed Purity ≥ 98% GCMS->Purity_Confirmed High Purity Further_Purification Further Purification Required GCMS->Further_Purification Impurities Detected NMR->Purity_Confirmed

Caption: Logical workflow for the synthesis and purity validation of this compound.

Table 1: Comparison of Analytical Techniques for Purity Validation

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) ¹H NMR Spectroscopy ¹³C NMR Spectroscopy
Primary Use Separation and identification of volatile compounds; quantitative purity assessment.Structural elucidation and confirmation; detection of proton-containing impurities.Confirmation of carbon backbone and functional groups; detection of isomeric impurities.
Information Provided Retention time (t_R), mass-to-charge ratio (m/z) of fragments.Chemical shift (δ), integration (proton ratio), coupling constants (J).Chemical shift (δ) for unique carbon environments.
Sensitivity High (ppm to ppb level).Moderate (impurities >1% are typically detectable).Low (requires higher concentration or longer acquisition time).
Strengths Excellent for separating isomers and quantifying purity. Provides molecular weight and fragmentation patterns for identification.[3][4]Provides detailed structural information and stereochemistry. Non-destructive.[5]Confirms the number of unique carbon atoms, aiding in isomer identification.[6]
Limitations Requires compound to be volatile and thermally stable. Destructive technique.Can have overlapping signals in complex molecules. Less sensitive for quantification than GC.Low natural abundance of ¹³C results in lower sensitivity.
Typical Data Purity >98% (by area normalization).Characteristic signals for cyclopropyl protons (~0.2-0.8 ppm) and alkyl chain.Characteristic upfield signals for cyclopropyl carbons (~ -3 to 10 ppm).[6]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a standard method for determining the purity of this compound and identifying volatile impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet with a split ratio of 50:1.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Calculate purity based on the relative peak area of this compound. Identify impurities by comparing their mass spectra to library databases and known fragmentation patterns of potential byproducts.

Table 2: Representative GC-MS Data

Compound Expected Retention Time (min) Key Mass Fragments (m/z) Purity (% Area)
This compound~12.5218/220 (M+), 139, 55, 41> 98.0
1,9-Dibromononane (Impurity)~13.2284/286/288 (M+), 205/207, 125< 0.5
Octylcyclopropane (Impurity)~10.8140 (M+), 97, 83, 69, 55< 0.5
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure of the synthesized product.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

  • Data Analysis: Process the spectra using appropriate software. For ¹H NMR, integrate the signals and assign them to the corresponding protons. For ¹³C NMR, identify the chemical shifts for each unique carbon atom. The high symmetry of the cyclopropane ring results in characteristic upfield chemical shifts.[7]

Table 3: Expected NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Cyclopropyl CH₂ (ring)0.20 - 0.45 (m, 4H)~8.5
Cyclopropyl CH (ring)0.50 - 0.80 (m, 1H)~10.2
-CH₂- (adjacent to ring)1.15 - 1.25 (m, 2H)~33.0
-(CH₂)₆- (alkyl chain)1.25 - 1.45 (m, 12H)~29.0 - 32.0
-CH₂-Br3.40 (t, J = 6.8 Hz, 2H)~33.8

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G Analytical Techniques & Information Yield cluster_Techniques Analytical Methods cluster_Information Derived Information Product Synthesized Product (this compound) GCMS GC-MS Product->GCMS H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR Purity Quantitative Purity (%) GCMS->Purity Impurity_ID Impurity Identification GCMS->Impurity_ID Structure Structural Confirmation H_NMR->Structure Proton_Env Proton Environment H_NMR->Proton_Env C_NMR->Structure Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone

Caption: Relationship between analytical techniques and the information they provide for purity validation.

Conclusion

A multi-technique approach is recommended for the comprehensive validation of synthesized this compound. GC-MS provides excellent quantitative data on purity and is highly effective for identifying volatile impurities.[8] NMR spectroscopy, including both ¹H and ¹³C analysis, is indispensable for the unambiguous structural confirmation of the target molecule and for identifying impurities that may not be detectable by GC-MS.[5] By combining these methods, researchers can confidently ascertain the purity and structural integrity of their synthesized compounds, ensuring reliability in subsequent research and development stages.

References

A Comparative Guide to (8-Bromooctyl)cyclopropane and Other Long-Chain Alkylating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of an appropriate alkylating agent is paramount to achieving desired molecular complexity and biological activity. This guide provides a comparative analysis of (8-Bromooctyl)cyclopropane, a unique long-chain alkylating agent, with more conventional counterparts, focusing on its structure, reactivity, and potential applications. While direct, quantitative comparative experimental data for this compound is limited in publicly available literature, this guide offers a scientifically grounded comparison based on established principles of organic chemistry, using 1-bromononane as a primary comparator to highlight the influence of the terminal cyclopropyl group.

Chemical Properties and Reactivity Overview

Long-chain alkylating agents are invaluable tools for introducing lipophilic chains into molecules, a common strategy in medicinal chemistry to enhance membrane permeability and target engagement. This compound distinguishes itself by incorporating a cyclopropyl ring at the terminus of an eight-carbon chain. This structural feature is expected to modulate its physicochemical and biological properties compared to a simple straight-chain alkylating agent like 1-bromononane.

The reactivity of these alkylating agents in nucleophilic substitution reactions is a key performance indicator. The primary bromine atom in both this compound and 1-bromononane makes them suitable for S(_N)2 reactions. However, the presence of the cyclopropyl group can influence the reaction kinetics and, potentially, the stability of the resulting products. The cyclopropyl group is known for its unique electronic properties, including its ability to stabilize adjacent positive charges, which could play a role in the transition state of certain reactions.

Performance Comparison: this compound vs. 1-Bromononane

The following table provides a qualitative and theoretical comparison of the two alkylating agents based on fundamental chemical principles.

FeatureThis compound1-BromononaneRationale
Molecular Weight 219.16 g/mol 207.15 g/mol The addition of a CH(_2) unit in the cyclopropane ring increases the molecular weight.
Lipophilicity (logP) Expected to be slightly higherHighThe cyclopropyl group is more lipophilic than a methyl group.
Reactivity in S(_N)2 Reactions Expected to be similar to slightly enhancedStandard for a primary alkyl bromideThe cyclopropyl group can have a modest electronic influence on the reaction center through the alkyl chain, potentially stabilizing the transition state. However, steric hindrance is minimal as the group is at the omega position.
Potential for Side Reactions LowLowBoth are primary bromides and are less prone to elimination reactions compared to secondary or tertiary halides.
Metabolic Stability Potentially enhancedSusceptible to standard alkyl chain metabolismThe cyclopropyl group can block or alter sites of metabolic oxidation, a known strategy in drug design to improve pharmacokinetic profiles.
Structural Rigidity Increased at the terminusFlexible chainThe cyclopropyl group introduces a rigid, three-dimensional motif at the end of the alkyl chain.

Experimental Protocols

Below are detailed, representative protocols for common alkylation reactions that can be adapted for this compound and other long-chain alkylating agents.

Williamson Ether Synthesis with a Phenolic Substrate

This protocol describes the synthesis of a long-chain aryl ether, a common structural motif in pharmaceuticals.

Materials:

  • This compound or 1-bromononane (1.0 eq)

  • 4-Nitrophenol (1.2 eq)

  • Potassium carbonate (K(_2)CO(_3), 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred solution of 4-nitrophenol in anhydrous DMF, add potassium carbonate.

  • Add the alkylating agent (this compound or 1-bromononane) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation of a Primary Amine

This protocol outlines the synthesis of a secondary amine, a crucial functional group in many bioactive molecules.

Materials:

  • This compound or 1-bromononane (1.0 eq)

  • Benzylamine (1.5 eq)

  • Sodium bicarbonate (NaHCO(_3), 2.0 eq)

  • Acetonitrile (CH(_3)CN)

  • Dichloromethane (CH(_2)Cl(_2))

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • In a round-bottom flask, dissolve benzylamine and sodium bicarbonate in acetonitrile.

  • Add the alkylating agent (this compound or 1-bromononane) to the solution.

  • Reflux the mixture for 24-48 hours, tracking the reaction's progress via TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting secondary amine by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key chemical transformations and experimental procedures described.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AlkylatingAgent This compound or 1-Bromononane Ether Long-chain aryl ether AlkylatingAgent->Ether Alkylation Phenol 4-Nitrophenol Phenol->Ether Base K2CO3 Byproducts KBr + KHCO3 Base->Byproducts Solvent DMF Temperature 80°C

Caption: Williamson Ether Synthesis Pathway.

N_Alkylation_Workflow start Start reactants Mix Amine, NaHCO3, and Alkylating Agent in Acetonitrile start->reactants reflux Reflux for 24-48h reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool, Filter, Concentrate monitor->workup Complete extraction Dissolve in DCM, Wash with Water and Brine workup->extraction dry Dry with Na2SO4, Filter, Evaporate extraction->dry purify Column Chromatography dry->purify end End purify->end

Caption: N-Alkylation Experimental Workflow.

Conclusion

This compound represents an intriguing long-chain alkylating agent that offers the potential for introducing a unique structural and pharmacologically relevant moiety. While it is expected to exhibit reactivity comparable to standard primary alkyl bromides in S(_N)2 reactions, its key advantage likely lies in the altered physicochemical and metabolic properties conferred by the terminal cyclopropyl group. The provided experimental protocols serve as a starting point for researchers to explore the utility of this compound and other long-chain alkylating agents in their synthetic endeavors. Further experimental studies are warranted to quantitatively delineate the performance of this compound in direct comparison to its acyclic analogs.

The Cyclopropyl Moiety: A Comprehensive Examination of its Stability Across Diverse Reaction Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the cyclopropyl group is a valuable structural motif, frequently incorporated into molecules to enhance potency and metabolic stability. However, the inherent ring strain of this three-membered ring can also lead to unique reactivity under various synthetic and physiological conditions. This guide provides a detailed comparison of the cyclopropyl moiety's stability under acidic, basic, oxidative, reductive, and thermal conditions, supported by experimental data and detailed protocols to aid in the strategic design and development of novel chemical entities.

The unique electronic structure of the cyclopropyl group, with its "bent" bonds possessing partial π-character, confers both stability and controlled reactivity. While often employed to block metabolic oxidation, understanding its behavior in a range of chemical environments is crucial to prevent unintended degradation or transformation of a parent molecule.

Comparative Stability Analysis

To provide a clear benchmark, the stability of the cyclopropyl group is compared with other common functional groups under various reaction conditions. The following tables summarize quantitative data from the literature, offering a direct comparison of reactivity.

Thermal Stability

The thermal stability of cycloalkanes can be compared using their heats of combustion per methylene (CH₂) group. A lower heat of combustion per CH₂ group indicates greater stability.

CycloalkaneHeat of Combustion per CH₂ (kJ/mol)Relative Stability
Cyclopropane 697Least Stable
Cyclobutane680
Cyclopentane658
Cyclohexane653Most Stable (strain-free)

Table 1: Comparison of the thermal stability of small cycloalkanes based on their heats of combustion per CH₂ group.[1][2][3]

The high heat of combustion of cyclopropane highlights its significant ring strain, making it the least stable of the small cycloalkanes.[1][2][3] This inherent strain is a driving force for thermal rearrangements.

Acid Stability

While the cyclopropyl group is generally stable to many acidic conditions, acid-catalyzed ring-opening can occur, particularly in the presence of strong acids or when the cyclopropane is activated by neighboring functional groups. A direct kinetic comparison with a common functional group like an ether linkage under acidic hydrolysis conditions is presented below.

CompoundAcidTemperature (°C)Rate Constant (s⁻¹)
Isopropyl Phenyl EtherPerchloric Acid1002.68 x 10⁻⁴
Cyclopropyl Phenyl EtherPerchloric Acid100Data not available

Table 2: Rate constants for the acid-catalyzed hydrolysis of isopropyl phenyl ether.[4] Comparative kinetic data for a cyclopropyl ether under identical conditions is needed for a direct comparison.

Basic Stability

The cyclopropyl group is generally very stable under basic conditions. Ring-opening is uncommon unless the ring is activated by strong electron-withdrawing groups or is part of a highly strained system.

SubstrateBaseConditionsOutcome
Cyclopropyl Methyl KetoneNaOHAqueous, RefluxNo reaction
2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylateTBAF, N-methylmorpholineMeCN, rtRing-opening

Table 3: Qualitative comparison of the stability of cyclopropyl ketones under basic conditions. While simple cyclopropyl ketones are stable, donor-acceptor cyclopropanes can undergo ring-opening.[7]

Oxidative Stability

A key reason for incorporating a cyclopropyl group in drug design is to enhance metabolic stability by preventing oxidative metabolism at that position.[1][2][3][7][8][9] The carbon-hydrogen bonds on a cyclopropyl ring are stronger than those in a typical alkane.[1][8][9] However, when attached to a heteroatom like nitrogen, the cyclopropyl group can be susceptible to oxidative cleavage.

Compound TypeOxidizing SystemObservation
Alkyl-substituted CyclopropaneCytochrome P450Generally stable, blocks metabolism
N-Cyclopropyl AnilineTriplet-state photosensitizersIrreversible ring-opening after single-electron oxidation

Table 4: Comparative oxidative stability of cyclopropyl groups. While generally robust, N-cyclopropyl moieties can be labile under oxidative conditions.[10][11]

Reductive Stability

The reductive cleavage of cyclopropanes typically requires harsh conditions, such as dissolving metal reductions, or activation by adjacent functional groups. Simple cyclopropanes are resistant to many common reducing agents.

SubstrateReducing AgentConditionsOutcome
CyclopropaneH₂/PdNo reaction at room temperatureStable
Cyclopropyl KetoneSmI₂CatalyticReductive ring-opening and cycloaddition

Table 5: Reductive stability of the cyclopropyl group. The ring is generally stable but can be opened under specific reducing conditions, especially when activated.[12][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition for a cyclopropyl-containing compound compared to an analog without the cyclopropyl group.

Procedure:

  • Accurately weigh 2-5 mg of the test compound into an aluminum DSC pan.

  • Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC instrument.

  • Heat the sample from ambient temperature to a desired final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of any exothermic or endothermic event corresponding to decomposition is determined from the resulting thermogram.

  • The procedure is repeated for the analog compound for comparison.

Protocol 2: General Procedure for Assessing Stability under Acidic Conditions

Objective: To evaluate the stability of a cyclopropyl-containing compound in an acidic solution over time.

Procedure:

  • Prepare a stock solution of the cyclopropyl-containing compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Prepare the acidic test solution (e.g., 1 M HCl in water).

  • Initiate the experiment by adding a known volume of the stock solution to the acidic test solution at a defined temperature (e.g., 25 °C or 50 °C) to achieve a final desired concentration.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Analyze the quenched sample by a suitable analytical method, such as HPLC or LC-MS, to determine the concentration of the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated to determine its stability. A comparison can be made by running a parallel experiment with a non-cyclopropyl analog.

Protocol 3: Standard Protocol for In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the metabolic stability of a cyclopropyl-containing drug candidate.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Thaw a vial of pooled human liver microsomes (HLM) on ice.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound at a final concentration of 1 µM, and HLM (0.5 mg/mL).

  • Pre-incubate the reaction mixture at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the disappearance of the parent compound over time. These values can be compared to those of a known rapidly metabolized compound and a known slowly metabolized compound as controls.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the stability of the cyclopropyl moiety.

G General Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis Compound Test Compound (Cyclopropyl vs. Analog) Stock Prepare Stock Solution Compound->Stock Acid Acidic (e.g., 1M HCl) Stock->Acid Base Basic (e.g., 1M NaOH) Stock->Base Oxidative Oxidative (e.g., H₂O₂/Fe²⁺) Stock->Oxidative Reductive Reductive (e.g., NaBH₄) Stock->Reductive Thermal Thermal (DSC/TGA) Stock->Thermal Quench Quench Reaction (at time points) Acid->Quench Base->Quench Oxidative->Quench Reductive->Quench Data Determine % Remaining or Degradation Products Thermal->Data Analyze Analyze by HPLC/LC-MS Quench->Analyze Analyze->Data

Caption: Workflow for comparing the stability of a cyclopropyl compound.

G Potential Fates of a Cyclopropyl Group in a Drug Candidate cluster_stable Desired Outcome cluster_unstable Potential Liabilities Start Cyclopropyl-Containing Drug Candidate Stable Metabolically Stable Blocks Oxidation Start->Stable Physiological pH, Resistant to CYP450 Acid Acid-Catalyzed Ring Opening Start->Acid Low pH (e.g., Stomach) Oxidative Oxidative Cleavage (e.g., N-cyclopropyl) Start->Oxidative Metabolic Bioactivation Reductive Reductive Cleavage (Activated Systems) Start->Reductive Specific Enzymes or Reducing Agents

Caption: Decision tree for the stability of a cyclopropyl-containing drug.

G Simplified Signaling Pathway of N-Cyclopropylamine Bioactivation Parent N-Cyclopropylamine Containing Drug CYP450 Cytochrome P450 Oxidation Parent->CYP450 Radical Nitrogen Radical Cation CYP450->Radical RingOpening Irreversible Ring Opening Radical->RingOpening ReactiveMetabolite Reactive Metabolite (Aldehyde or Imine) RingOpening->ReactiveMetabolite Adducts Covalent Adducts with Proteins/DNA ReactiveMetabolite->Adducts Toxicity Potential for Toxicity Adducts->Toxicity

Caption: Bioactivation pathway of N-cyclopropylamines.

References

Confirming the Composition of (8-Bromooctyl)cyclopropane: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of a compound's elemental composition is a foundational step in chemical synthesis and characterization. This guide provides a comparative framework for the elemental analysis of (8-Bromooctyl)cyclopropane, a valuable intermediate in various synthetic pathways.

Theoretical vs. Experimental Composition: A Comparative Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, sulfur, and halogens) within a sample. This data is then compared against the theoretical values calculated from the compound's molecular formula. A close correlation between experimental and theoretical values is a strong indicator of sample purity and correct structure.

For this compound (C₁₁H₂₁Br), the theoretical elemental composition is:

  • Carbon (C): 56.66%

  • Hydrogen (H): 9.08%

  • Bromine (Br): 34.26%

Below is a comparative table summarizing the theoretical composition of this compound and a hypothetical alternative, (8-Chlorooctyl)cyclopropane, alongside illustrative experimental results.

CompoundMolecular FormulaElementTheoretical Composition (%)Hypothetical Experimental Result (%)Deviation (%)
This compound C₁₁H₂₁BrC56.6656.71+0.05
H9.089.12+0.04
Br34.2634.17-0.09
(8-Chlorooctyl)cyclopropane C₁₁H₂₁ClC70.0069.95-0.05
H11.2111.25+0.04
Cl18.7818.80+0.02

Note: The acceptable deviation between theoretical and experimental values is typically within ±0.4%[1].

Experimental Protocol: Elemental Analysis of Halogenated Organic Compounds

The following protocol describes a standard method for determining the elemental composition of a brominated organic compound like this compound using a modern automated CHNS/O analyzer. The determination of bromine often requires a separate analytical method.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Bromine in this compound.

Materials and Instrumentation:

  • This compound sample

  • Microanalytical balance

  • Tin or silver capsules

  • CHNS/O elemental analyzer

  • Oxygen flask combustion apparatus

  • Titrator or Ion Chromatograph for bromine determination

Procedure:

Part 1: Carbon and Hydrogen (CH) Analysis

  • Sample Preparation: Accurately weigh 1-2 mg of the dried this compound sample into a tin or silver capsule using a microanalytical balance.

  • Combustion: The sample is introduced into a high-temperature combustion furnace (typically >1000°C) of the elemental analyzer, in the presence of a continuous flow of pure oxygen[2]. This process quantitatively converts carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).

  • Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gases (CO₂, H₂O, and He carrier gas) are then separated by a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of CO₂ and H₂O. The instrument's software calculates the percentage of carbon and hydrogen in the original sample based on these measurements.

Part 2: Bromine (Br) Analysis

The analysis of halogenated organic compounds can be challenging due to the formation of aggressive combustion products[3]. Oxygen flask combustion followed by titration or ion chromatography is a common method.

  • Oxygen Flask Combustion: A precisely weighed sample is wrapped in a piece of ashless filter paper and placed in a platinum basket attached to the stopper of a large flask filled with oxygen and an absorbing solution (e.g., a solution of sodium hydroxide and hydrogen peroxide).

  • Ignition and Absorption: The sample is ignited, and the flask is sealed. The combustion products, including hydrogen bromide (HBr), are absorbed into the solution[4].

  • Quantification: The resulting bromide ions in the absorption solution are then quantified. This can be achieved through:

    • Titration: Potentiometric titration with a standardized silver nitrate solution.

    • Ion Chromatography (IC): The solution is injected into an ion chromatograph to separate and quantify the bromide ions.

Visualizing the Workflow

The following diagrams illustrate the general workflow for elemental analysis of a halogenated organic compound.

Elemental_Analysis_Workflow cluster_CHN_Analysis C/H Analysis cluster_Halogen_Analysis Bromine (Halogen) Analysis Sample_Prep_CHN Sample Weighing Combustion High-Temperature Combustion Sample_Prep_CHN->Combustion Gas_Separation Gas Chromatography Combustion->Gas_Separation Detection_CHN Thermal Conductivity Detector (TCD) Gas_Separation->Detection_CHN Calculation_CHN Data Analysis & %C, %H Calculation Detection_CHN->Calculation_CHN Sample_Prep_Br Sample Weighing Oxygen_Flask Oxygen Flask Combustion Sample_Prep_Br->Oxygen_Flask Absorption Absorption of Combustion Gases Oxygen_Flask->Absorption Quantification Titration or Ion Chromatography Absorption->Quantification Calculation_Br Data Analysis & %Br Calculation Quantification->Calculation_Br

Caption: General workflow for elemental analysis of a halogenated organic compound.

The following diagram illustrates the logical relationship in confirming a compound's identity through elemental analysis.

Confirmation_Logic Theoretical Theoretical Composition (from Molecular Formula) Comparison Comparison of Theoretical vs. Experimental Theoretical->Comparison Experimental Experimental Results (from Elemental Analysis) Experimental->Comparison Confirmation Composition Confirmed (Purity Assessed) Comparison->Confirmation  Within ±0.4% deviation Discrepancy Discrepancy Found (Impurity or Incorrect Structure) Comparison->Discrepancy  Outside acceptable deviation

Caption: Logical flow for confirming chemical composition via elemental analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of (8-Bromooctyl)cyclopropane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the disposal of (8-Bromooctyl)cyclopropane, ensuring operational safety and regulatory compliance.

This compound is a halogenated organic compound. Due to its bromine content, it requires specific disposal procedures to mitigate environmental and health risks. Improper disposal can lead to the release of hazardous substances. Therefore, adherence to established protocols is not just a matter of best practice, but a critical component of laboratory safety.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated fume hood.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound:

  • Waste Identification and Segregation :

    • Label a dedicated, leak-proof, and chemically compatible waste container as "Halogenated Organic Waste" and specifically note the presence of "this compound".

    • Crucially, do not mix this waste with non-halogenated organic solvents or other incompatible waste streams.

  • Waste Collection :

    • Carefully transfer the waste this compound into the designated container.

    • For residual amounts in laboratory glassware, rinse the equipment with a minimal amount of a suitable organic solvent (e.g., acetone) and collect the rinsate in the same halogenated waste container.

  • Spill Management :

    • In the event of a spill, immediately alert personnel in the vicinity.

    • Absorb the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

    • Collect the contaminated absorbent material into a sealed container, label it as hazardous waste containing "this compound", and dispose of it alongside the liquid waste.[1][2][3]

  • Container Management :

    • Keep the waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secondary containment area away from sources of ignition.

  • Final Disposal :

    • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

    • Ensure all institutional and regulatory paperwork is completed accurately. Disposal must be in accordance with local, state, and federal regulations.[4][5][6]

Quantitative Data Summary

ParameterGuidelineSource
Waste Category Halogenated Organic WasteGeneral Chemical Safety
Container Type Chemically resistant, leak-proof, with a secure lidInstitutional Safety Protocols
Labeling "Hazardous Waste," "Halogenated Organic Waste," Chemical NameEPA/OSHA Regulations
Storage Location Designated satellite accumulation area, well-ventilated[7]
Disposal Method Incineration by a licensed hazardous waste facility[8]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Prepare Labeled Halogenated Waste Container fume_hood->waste_container transfer Transfer Waste to Container waste_container->transfer rinse Rinse Contaminated Glassware with Solvent transfer->rinse collect_rinsate Collect Rinsate in Same Container rinse->collect_rinsate seal Securely Seal Container collect_rinsate->seal store Store in Designated Satellite Accumulation Area seal->store disposal_service Arrange for Professional Hazardous Waste Disposal store->disposal_service

Disposal Workflow for this compound

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Logistics for Handling (8-Bromooctyl)cyclopropane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (8-Bromooctyl)cyclopropane. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a flammable liquid and is irritating to the eyes, skin, and respiratory system.[1][2][3][4][5] Inhalation of vapors may cause drowsiness or dizziness.[6] It is crucial to handle this chemical in a well-ventilated area and away from heat, sparks, open flames, and other ignition sources.[1][3][7]

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Proper selection and use of PPE is the primary barrier against chemical exposure.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[8][9]
Eye Protection Safety goggles or a face shieldSafety goggles that form a tight seal around the eyes are essential to protect against splashes. A face shield should be worn when there is a significant risk of splashing.[8][9][10]
Body Protection Flame-retardant lab coatA lab coat made of flame-retardant material is necessary due to the flammable nature of the compound.
Respiratory Protection Use in a certified chemical fume hoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

1. Preparation:

  • Ensure a certified chemical fume hood is available and functioning correctly.

  • Gather all necessary PPE as outlined in the table above and inspect for integrity.

  • Have an emergency eyewash station and safety shower readily accessible.[1][4]

  • Prepare a designated waste container for halogenated organic waste.

2. Handling:

  • Don all required PPE before handling the chemical.

  • Conduct all transfers and manipulations of this compound within the chemical fume hood.[3]

  • Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][2]

  • Keep the container tightly closed when not in use to minimize the release of vapors.[1][2]

  • In case of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in the designated hazardous waste container.[1][7] For large spills, evacuate the area and follow emergency procedures.

3. Disposal Plan:

  • All waste containing this compound, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.[1][3]

  • Collect all waste in a clearly labeled, sealed container designated for halogenated organic compounds.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the logical flow for the safe handling of this compound.

prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Waste Container prep_hood->prep_waste handle_transfer Transfer Chemical prep_waste->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction handle_spill Spill Response (if necessary) handle_reaction->handle_spill dispose_waste Collect Halogenated Waste handle_reaction->dispose_waste handle_spill->dispose_waste dispose_label Label and Seal Container dispose_waste->dispose_label dispose_final Follow Institutional Disposal Protocol dispose_label->dispose_final

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.